Tembotrione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3O6S/c1-28(25,26)13-6-5-9(15(18)10(13)7-27-8-17(19,20)21)16(24)14-11(22)3-2-4-12(14)23/h5-6,14H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQAXCIUEPFPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047037 | |
| Record name | Tembotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In DMSO and methylene chloride >600, acetone 300-600, ethyl acetate 180.2, toluene 75.7, hexane 47.6, ethanol 8.2 (all in mg/L, 20 °C), In water, 0.22 (pH 4), 28.3 (pH 7) (both in g/L, 20 °C) | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.56 at 20 °C | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.1X10-5 mPa (20 °C) /SRC: 8.3X10-11mm Hg at 20 °C/ | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Beige powder | |
CAS No. |
335104-84-2 | |
| Record name | Tembotrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335104-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tembotrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335104842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tembotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEMBOTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA5UZ202KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
123 °C, MP: 117 °C | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tembotrione in Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tembotrione is a potent triketone herbicide that effectively controls a broad spectrum of grass and broadleaf weeds in corn. Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway of plastoquinone and tocopherol synthesis. This inhibition leads to a cascade of effects, ultimately causing bleaching of new plant tissues and subsequent necrosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Inhibition of HPPD
This compound's primary mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27).[1] HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2] This reaction is a crucial step in the catabolism of the amino acid tyrosine. In plants, the HGA produced is a precursor for the biosynthesis of two essential types of molecules: plastoquinones and tocopherols (Vitamin E).[2]
By inhibiting HPPD, this compound effectively blocks the production of HGA. This blockage has two major downstream consequences for the plant:
-
Disruption of Plastoquinone Biosynthesis: Plastoquinone is an essential component of the photosynthetic electron transport chain. It also serves as a critical cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.[2]
-
Inhibition of Tocopherol Biosynthesis: Tocopherols are powerful antioxidants that protect the photosynthetic apparatus from oxidative damage.
The depletion of plastoquinone and tocopherols leads to the characteristic symptoms of this compound phytotoxicity: bleaching of newly developing leaves, followed by cessation of growth and eventual plant death.[3]
Biochemical Pathway and Site of Inhibition
The biochemical pathway affected by this compound originates from the amino acid tyrosine. The inhibition of HPPD by this compound is a critical bottleneck in this pathway, leading to the depletion of essential downstream products.
Quantitative Data
HPPD Inhibition
| Compound | Enzyme Source | IC50 (µM) |
| This compound | Human HPPD | 0.610 ± 0.015 |
Phytotoxicity
The phytotoxic effect of this compound varies depending on the plant species and the applied dose. Dose-response studies are crucial for determining the sensitivity of different plants.
| Plant Species | Parameter | ED50 / GR50 | Reference |
| Amaranthus palmeri (Susceptible) | LD50 | 38.9 g a.i. ha⁻¹ | |
| Amaranthus palmeri (Resistant) | LD50 | 329.0 g a.i. ha⁻¹ | |
| Sorghum bicolor (Susceptible) | Above-ground dry biomass | Not specified | |
| Sorghum bicolor (Resistant) | Above-ground dry biomass | Not specified |
Note: ED50 (Effective Dose, 50%) and GR50 (Growth Reduction, 50%) values are dependent on experimental conditions.
Effects on Pigment Content
The inhibition of carotenoid biosynthesis is a direct consequence of HPPD inhibition. This leads to a reduction in both chlorophyll and carotenoid levels in susceptible plants. One study on maize showed that while this compound application can lead to an initial decrease in pigments, a subsequent increase in total chlorophyll and carotenoids was observed in the tolerant crop, suggesting a complex regulatory response.
Experimental Protocols
In Vitro HPPD Enzyme Inhibition Assay
This protocol outlines a spectrophotometric method to determine the IC50 value of this compound against HPPD.
Principle: The activity of HPPD is measured by monitoring the formation of homogentisate (HGA) from 4-hydroxyphenylpyruvate (HPPA). In a coupled enzyme assay, HGA is further converted by homogentisate 1,2-dioxygenase (HGD), and the resulting product can be detected spectrophotometrically.
Materials:
-
Recombinant HPPD enzyme
-
Homogentisate 1,2-dioxygenase (HGD)
-
4-Hydroxyphenylpyruvate (HPPA) substrate solution
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cofactor solution (e.g., 10 mM FeSO₄ and 20 mM Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Set up the reaction mixture in a 96-well plate by adding the assay buffer, cofactor solution, HGD, and the this compound dilution (or DMSO for the control).
-
Add the HPPD enzyme to each well and pre-incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the HPPA substrate to all wells.
-
Monitor the change in absorbance at the appropriate wavelength over time using a microplate reader.
-
Calculate the initial reaction rates for each this compound concentration.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Quantification of Carotenoids, Plastoquinone, and Tocopherols by HPLC
This protocol describes a general method for the extraction and analysis of key metabolites affected by this compound using High-Performance Liquid Chromatography (HPLC).
Principle: Lipophilic compounds such as carotenoids, plastoquinone, and tocopherols are extracted from plant tissue using organic solvents. The different compounds in the extract are then separated and quantified by HPLC with a suitable detector (e.g., Diode Array Detector - DAD).
Materials:
-
Plant tissue (from treated and untreated plants)
-
Liquid nitrogen
-
Extraction solvent (e.g., acetone, ethanol, or a mixture of hexane and acetone)
-
Internal standard (optional)
-
HPLC system with a C18 or C30 reverse-phase column and a DAD detector
-
Mobile phase solvents (e.g., methanol, acetonitrile, dichloromethane)
Procedure:
-
Harvest and freeze plant tissue in liquid nitrogen.
-
Homogenize the frozen tissue in the extraction solvent.
-
Centrifuge the homogenate to pellet the cell debris.
-
Collect the supernatant containing the extracted pigments and lipids.
-
Filter the extract through a syringe filter.
-
Inject the filtered extract into the HPLC system.
-
Separate the compounds using a suitable gradient elution program with the mobile phase.
-
Detect and quantify the compounds based on their retention times and absorption spectra compared to known standards.
Whole-Plant Phytotoxicity Assay
This protocol outlines a method for assessing the phytotoxic effects of this compound on whole plants.
Principle: Susceptible plants are treated with different concentrations of this compound, and the resulting visual injury and biomass reduction are quantified.
Materials:
-
Seeds of susceptible and/or non-target plant species
-
Pots with a suitable growing medium
-
Growth chamber or greenhouse with controlled conditions
-
This compound formulation
-
Sprayer for herbicide application
Procedure:
-
Sow seeds and grow plants to a specific developmental stage (e.g., 2-4 leaf stage).
-
Apply this compound at a range of doses, including a control (no herbicide).
-
Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
Harvest the above-ground biomass at the end of the experiment.
-
Dry the biomass to a constant weight.
-
Calculate the percent biomass reduction for each treatment relative to the control.
-
Analyze the dose-response data to determine the GR50 (the dose causing 50% growth reduction).
Conclusion
This compound is a highly effective herbicide with a well-defined mechanism of action. Its targeted inhibition of the HPPD enzyme disrupts the synthesis of essential molecules, leading to the characteristic bleaching symptoms and ultimate death of susceptible plants. Understanding the intricacies of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and the assessment of the environmental impact of these important agricultural tools. Further research to expand the quantitative data on this compound's effects across a broader range of plant species will continue to enhance our understanding and application of this class of herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound detoxification in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor-resistant Palmer amaranth (Amaranthus palmeri S. Wats.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Tembotrione as a 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tembotrione is a potent, post-emergence herbicide belonging to the triketone class of compounds. Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the tyrosine catabolism pathway in plants.[1][2][3] This guide provides a comprehensive technical overview of this compound's mechanism of action, its biochemical effects, and the experimental methodologies used to characterize its inhibitory properties.
Mechanism of Action: Inhibition of HPPD
This compound is a competitive inhibitor of the HPPD enzyme (EC 1.13.11.27), a non-heme iron(II)-dependent oxygenase.[3][4] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This reaction is a pivotal step in the catabolism of tyrosine. In plants, the HGA produced is a precursor for the biosynthesis of essential molecules, namely plastoquinone and tocopherols (Vitamin E).
By inhibiting HPPD, this compound blocks the formation of HGA. This disruption has a cascading effect on plant physiology:
-
Plastoquinone Depletion: Plastoquinone is a vital electron carrier in the photosynthetic electron transport chain. Its absence disrupts photosynthesis. Furthermore, plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.
-
Carotenoid Biosynthesis Inhibition: The lack of the plastoquinone cofactor leads to the inhibition of phytoene desaturase, halting the production of carotenoids. Carotenoids are crucial for protecting chlorophyll from photo-oxidation.
-
Tocopherol Depletion: Tocopherols are powerful antioxidants that protect cellular membranes from oxidative damage.
The collective impact of these disruptions is the characteristic bleaching of new plant growth, followed by necrosis and eventual plant death.
Signaling Pathway of HPPD Inhibition by this compound
The following diagram illustrates the biochemical pathway affected by this compound.
Caption: Biochemical pathway illustrating the inhibition of HPPD by this compound and its downstream effects.
Quantitative Data
The inhibitory potency of this compound and other HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). While specific IC50 and Ki values for this compound against a wide range of plant species are proprietary, data for other triketone HPPD inhibitors against the model plant Arabidopsis thaliana provide a comparative baseline.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Fenquinotrione | Arabidopsis thaliana HPPD | 44.7 | |
| HPPD-IN-1 | Arabidopsis thaliana HPPD | 248 | |
| Mesotrione | Arabidopsis thaliana HPPD | 283 | |
| HPPD-IN-7 | Arabidopsis thaliana HPPD | 89 | |
| HPPD-IN-3 | HPPD | 10 | |
| AtHPPD-IN-1 | Arabidopsis thaliana HPPD | 12 |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H16ClF3O6S | |
| Molecular Weight | 440.8 g/mol | |
| Appearance | Beige powder | |
| Melting Point | 123 °C | |
| Water Solubility | 28,300 mg/L | |
| Vapor Pressure | 8.3 x 10⁻¹¹ mm Hg (20 °C) | |
| logP | -1.09 (pH 7, 24 °C) | |
| pKa | 3.2 |
Experimental Protocols
In Vitro HPPD Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the HPPD enzyme.
Materials and Reagents:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Cofactors: Ascorbate and Fe(II) solution
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare a series of dilutions of this compound to be tested.
-
Prepare the assay buffer containing ascorbate and Fe(II).
-
Prepare a stock solution of the HPPA substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the this compound dilutions to the test wells.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Pre-incubation:
-
Add the recombinant HPPD enzyme to all wells except the negative control.
-
Incubate the plate for a predetermined time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the HPPA substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 318 nm over time, which corresponds to the formation of homogentisate.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for HPPD Inhibition Assay
Caption: General experimental workflow for an in vitro HPPD inhibition assay.
Carotenoid Analysis in this compound-Treated Plants by HPLC-PDA
This method is used to quantify the reduction in carotenoid content in plants following treatment with this compound.
Materials and Reagents:
-
Plant tissue (treated with this compound and control)
-
Liquid nitrogen
-
Extraction solvent (e.g., acetone or a mixture of methanol, methyl-tert butyl ether)
-
Anhydrous sodium sulfate
-
HPLC system with a Photodiode Array (PDA) detector
-
C18 or C30 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water, ethyl acetate)
-
Carotenoid standards (e.g., β-carotene, lutein, violaxanthin)
Procedure:
-
Sample Preparation:
-
Harvest leaf tissue from both this compound-treated and control plants.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.
-
-
Extraction:
-
Extract the carotenoids from the powdered tissue using a suitable organic solvent. This step should be performed under dim light to prevent carotenoid degradation.
-
Centrifuge the extract to pellet the cell debris.
-
Collect the supernatant and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis.
-
-
HPLC-PDA Analysis:
-
Inject the sample onto the HPLC system.
-
Separate the carotenoids using a C18 or C30 reverse-phase column with a gradient elution of mobile phase solvents. A typical gradient might involve acetonitrile:water and ethyl acetate.
-
Detect the eluting carotenoids using the PDA detector, monitoring at wavelengths around 450 nm.
-
Identify individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.
-
-
Quantification:
-
Quantify the concentration of each carotenoid by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of carotenoid standards.
-
Workflow for Carotenoid Analysis
Caption: Workflow for the extraction and analysis of carotenoids from plant tissue using HPLC-PDA.
Conclusion
This compound is a highly effective herbicide that functions through the specific inhibition of the HPPD enzyme. This action leads to a cascade of metabolic disruptions, ultimately resulting in the death of susceptible plants. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the inhibitory properties of this compound and other HPPD inhibitors, as well as to quantify their impact on plant physiology. A thorough understanding of its mechanism of action is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Frontiers | Rapid metabolism and increased expression of CYP81E8 gene confer high level of resistance to this compound in a multiple-resistant Palmer amaranth (Amaranthus palmeri S. Watson) [frontiersin.org]
- 4. Frontiers | Rapid metabolism and increased expression of CYP81E8 gene confer high level of resistance to this compound in a multiple-resistant Palmer amaranth (Amaranthus palmeri S. Watson) [frontiersin.org]
The Biochemical Pathway of Tembotrione Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical pathway inhibited by the triketone herbicide, tembotrione. It is designed to offer an in-depth understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
This compound is a potent and selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) (EC 1.13.11.27).[1][2][3] This enzyme is a critical component in the catabolism of the amino acid tyrosine in plants and other organisms.[4][5] The inhibition of HPPD by this compound disrupts this pathway, leading to a cascade of downstream effects that ultimately result in the death of susceptible plants.
The primary consequence of HPPD inhibition is the blockage of the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). HGA is a key precursor for the biosynthesis of essential molecules, including plastoquinones and tocopherols (Vitamin E). Plastoquinones are vital for the photosynthetic electron transport chain and also serve as a cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Tocopherols are powerful antioxidants that protect the photosynthetic apparatus from oxidative damage.
The depletion of plastoquinones and tocopherols due to HPPD inhibition leads to the indirect inhibition of carotenoid biosynthesis. Carotenoids are pigments that play a crucial role in photoprotection by quenching reactive oxygen species and dissipating excess light energy, thus shielding chlorophyll from photo-oxidation. Without the protective effect of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic "bleaching" symptom observed in plants treated with HPPD-inhibiting herbicides like this compound. This ultimately results in the cessation of photosynthesis and plant death.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound and other HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The resistance of certain plant species or biotypes to this compound can be expressed as a resistance factor or fold-resistance compared to a susceptible population.
| Parameter | Organism/Enzyme Source | Value | Notes | Reference |
| Resistance Factor | Sorghum bicolor (Genotype G-200) | 10-fold | Compared to a susceptible genotype (S-1). | |
| Resistance Factor | Sorghum bicolor (Genotype G-350) | 7-fold | Compared to a susceptible genotype (S-1). | |
| T50 (Metabolism) | Amaranthus palmeri (Resistant Biotype) | 4.9 hours | Time for 50% production of the maximum 4-hydroxylation product. | |
| T50 (Metabolism) | Amaranthus palmeri (Susceptible Biotype) | 11.9 hours | Time for 50% production of the maximum 4-hydroxylation product. |
Experimental Protocols
In Vitro HPPD Enzyme Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of this compound on HPPD. The assay spectrophotometrically monitors the formation of homogentisate (HGA) from the substrate 4-hydroxyphenylpyruvate (HPPA).
Materials and Reagents:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
HPPA substrate solution (10 mM)
-
This compound stock solution (in DMSO)
-
Cofactor solution: 10 mM FeSO₄ and 20 mM Ascorbic acid
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to create a range of test concentrations.
-
Assay Plate Setup: In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
Cofactor Solution
-
This compound dilution (or DMSO for the control)
-
Recombinant HPPD enzyme solution
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the HPPA substrate solution to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 318 nm over time. HGA has a maximum absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve for each concentration.
-
Determine the percent inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Quantification of Carotenoids in this compound-Treated Plants
This protocol describes the extraction and spectrophotometric quantification of total carotenoids from plant tissue, a method to assess the downstream effects of this compound treatment.
Materials and Reagents:
-
Plant leaf tissue
-
Acetone (80%)
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Harvest a known weight of fresh leaf tissue from both this compound-treated and control plants.
-
Extraction:
-
Homogenize the leaf tissue in 80% acetone using a mortar and pestle until the tissue is completely macerated and the green color is extracted into the solvent.
-
Transfer the homogenate to a centrifuge tube.
-
-
Centrifugation: Centrifuge the extract at 5000 x g for 10 minutes to pellet the cell debris.
-
Spectrophotometric Measurement:
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the extract at 470 nm, 645 nm, and 663 nm using a spectrophotometer. The absorbance at 470 nm is used for carotenoid quantification, while the other wavelengths are for chlorophyll.
-
-
Calculation: The concentration of total carotenoids can be calculated using the following equation (for 80% acetone):
-
Total Carotenoids (µg/mL) = (1000 * A470 - 1.82 * Chl a - 85.02 * Chl b) / 198
-
Where Chl a and Chl b are the concentrations of chlorophyll a and b, which can be calculated from the absorbances at 645 nm and 663 nm.
-
Analysis of this compound Metabolism in Plants
This protocol provides a general workflow for studying the metabolism of this compound in plants, often employed to investigate mechanisms of resistance.
Materials and Reagents:
-
Radiolabeled [¹⁴C]this compound
-
Plant material (susceptible and potentially resistant biotypes)
-
Extraction solvents (e.g., acetonitrile, methanol)
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Liquid scintillation counter
Procedure:
-
Treatment: Apply a known amount of [¹⁴C]this compound to the leaves of the test plants.
-
Incubation: Harvest the treated plant tissue at various time points after application.
-
Extraction:
-
Homogenize the plant tissue in an appropriate solvent mixture to extract this compound and its metabolites.
-
Centrifuge the homogenate to remove solid debris.
-
-
Cleanup: Pass the crude extract through an SPE cartridge to remove interfering compounds.
-
HPLC Analysis:
-
Inject the cleaned extract onto an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.
-
Use a gradient elution program to separate the parent this compound from its metabolites.
-
-
Quantification and Identification:
-
Quantify the amount of parent compound and each metabolite based on the radioactivity detected.
-
The rate of metabolism can be determined by tracking the disappearance of the parent compound over time.
-
Metabolites can be tentatively identified by comparing their retention times to known standards or further analyzed by mass spectrometry.
-
Visualizations
Caption: Biochemical pathway inhibited by this compound.
Caption: Experimental workflow for an in vitro HPPD inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action of this compound - Knowledge [natur-sim.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
Tembotrione's Role in Carotenoid Biosynthesis Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tembotrione, a potent triketone herbicide, effectively controls a broad spectrum of weeds in corn and other crops by indirectly inhibiting carotenoid biosynthesis. Its primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition leads to a cascade of biochemical events, culminating in the characteristic bleaching of plant tissues and eventual plant death. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, experimental protocols, and relevant biological pathways associated with this compound's impact on carotenoid synthesis.
Mechanism of Action: Indirect Inhibition of Carotenoid Biosynthesis
This compound belongs to the class of HPPD-inhibiting herbicides.[1][2] The inhibition of HPPD is the molecular initiating event that triggers a series of downstream effects, ultimately leading to the disruption of carotenoid production.
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
HPPD is a key enzyme in the catabolism of the amino acid tyrosine.[3][4] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate.[5] Homogentisate is a crucial precursor for the biosynthesis of essential molecules in plants, including plastoquinone and tocopherols (Vitamin E). This compound acts as a competitive inhibitor of HPPD, binding to the enzyme's active site and preventing the conversion of HPPA.
Depletion of the Plastoquinone Pool
The inhibition of HPPD by this compound leads to a significant reduction in the synthesis of homogentisate. This, in turn, severely limits the production of plastoquinone, a vital component of the photosynthetic electron transport chain.
Inhibition of Phytoene Desaturase (PDS)
The critical link between HPPD inhibition and carotenoid biosynthesis lies in the role of plastoquinone as an essential cofactor for the enzyme phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthetic pathway, responsible for the desaturation of phytoene. This desaturation step is a critical part of the process that converts the colorless phytoene into colored carotenoids. The depletion of the plastoquinone pool due to HPPD inhibition effectively starves PDS of its necessary cofactor, leading to a halt in the carotenoid biosynthesis pathway.
Photooxidative Damage and Bleaching
Carotenoids play a crucial photoprotective role in plants by quenching excess light energy and scavenging reactive oxygen species (ROS) generated during photosynthesis. In the absence of carotenoids, chlorophyll is left unprotected from photooxidation. This leads to the destruction of chlorophyll, resulting in the characteristic "bleaching" or whitening of the plant's leaves, ultimately causing cell death and the demise of the plant.
Quantitative Data
| Inhibitor | Enzyme Source | IC50 | Ki | Reference |
| This compound | Not Specified | GR50: 16.72 g ai ha⁻¹ (Susceptible A. palmeri) | Not Available | |
| Mesotrione | Arabidopsis thaliana HPPD | Not Specified | 25 to 100 pM | |
| Nitisinone (NTBC) | Rat Liver HPPD | ~40 nM | Not Available |
Note: GR50 (Gconcentration for 50% growth reduction) is an in-planta measure of herbicidal effect and not a direct measure of enzyme inhibition. IC50 and Ki values can vary depending on the specific assay conditions, enzyme source, and purity of the compounds.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and logical relationships involved in this compound's mechanism of action.
Experimental Protocols
In Vitro HPPD Enzyme Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against the HPPD enzyme.
Materials and Reagents:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: 4-Hydroxyphenylpyruvate (HPPA) solution
-
Cofactors: Ascorbate and Fe(II) solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of the HPPD enzyme, HPPA, cofactors, and a dilution series of the test compound.
-
Reaction Setup: In each well of the 96-well plate, add the assay buffer, cofactor solution, and the test compound at various concentrations. Include control wells with no inhibitor (positive control) and no enzyme (negative control).
-
Enzyme Addition: Add the HPPD enzyme solution to all wells except the negative control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the HPPA substrate to all wells.
-
Data Acquisition: Immediately monitor the change in absorbance at a specific wavelength (e.g., 318 nm for the formation of homogentisate) over time using the microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percent inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantification of Carotenoids in this compound-Treated Plants by HPLC
This protocol provides a general method for extracting and quantifying carotenoids from plant tissues treated with this compound.
Materials and Reagents:
-
Plant tissue (from control and this compound-treated plants)
-
Liquid nitrogen
-
Extraction solvent (e.g., acetone, ethanol, or a mixture thereof, often containing an antioxidant like BHT)
-
Saponification solution (e.g., methanolic potassium hydroxide) (optional, for removing chlorophylls and lipids)
-
Partitioning solvent (e.g., petroleum ether or hexane)
-
HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector
-
Mobile phase solvents (e.g., acetonitrile, methanol, dichloromethane)
-
Carotenoid standards (e.g., β-carotene, lutein, violaxanthin)
Procedure:
-
Sample Preparation: Harvest and weigh fresh plant tissue. Immediately freeze in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the pigments from the powdered tissue using the chosen extraction solvent. Repeat the extraction until the tissue is colorless.
-
Saponification (Optional): If necessary, saponify the extract to remove interfering chlorophylls and lipids.
-
Partitioning: Partition the carotenoids into an immiscible organic solvent. Wash the organic phase to remove residual saponification solution and other polar compounds.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the carotenoid extract in a suitable solvent for HPLC analysis.
-
HPLC Analysis: Inject the reconstituted extract onto the HPLC system. Separate the carotenoids using a suitable gradient elution program.
-
Detection and Quantification: Detect the carotenoids at their specific absorption maxima using the PDA detector. Identify and quantify the individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.
Conclusion
This compound's efficacy as a herbicide is rooted in its ability to indirectly inhibit carotenoid biosynthesis through the targeted inhibition of the HPPD enzyme. This disruption of a fundamental plant metabolic pathway leads to photobleaching and subsequent plant death. The information provided in this technical guide offers a detailed understanding of this mechanism, supported by experimental protocols and visual representations of the involved pathways. Further research to determine the precise kinetic parameters of this compound's interaction with HPPD from various plant species will enhance our understanding and aid in the development of future weed management strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Characterization, Genetic Analyses, and Identification of QTLs Conferring Metabolic Resistance to a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor in Sorghum (Sorghum bicolor) [frontiersin.org]
- 4. scbt.com [scbt.com]
- 5. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of a Herbicide: An In-depth Technical Guide to the Absorption and Translocation of Tembotrione in Weeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tembotrione, a potent herbicidal active ingredient, belongs to the triketone class of chemicals and is a highly effective 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][2] Its primary application is in the post-emergence control of a wide spectrum of broadleaf and grass weeds in corn (maize).[3][4] Understanding the dynamics of this compound's absorption into weed tissues and its subsequent movement within the plant is paramount for optimizing its efficacy, managing herbicide resistance, and developing novel weed control strategies. This technical guide provides a comprehensive overview of the absorption and translocation of this compound in various weed species, with a particular focus on the well-documented case of Palmer amaranth (Amaranthus palmeri).
Mechanism of Action
This compound's herbicidal activity stems from its inhibition of the HPPD enzyme.[2] This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key player in the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound indirectly halts carotenoid production. Carotenoids serve a vital protective function in plants by quenching excess light energy and preventing photooxidative damage to chlorophyll. The absence of carotenoids leads to the destruction of chlorophyll, resulting in the characteristic bleaching or whitening of the foliar tissue of susceptible plants, followed by necrosis and eventual plant death.
Absorption: Breaching the Plant's Defenses
The primary route of this compound uptake in weeds is through the foliage. The efficiency of this absorption can be influenced by a variety of factors including the weed species, growth stage, and the presence of adjuvants in the spray solution.
Influence of Adjuvants
Adjuvants are critical for enhancing the efficacy of foliar-applied herbicides like this compound. They can improve spray droplet retention on the leaf surface and increase the rate of herbicide absorption through the plant cuticle. Commonly used adjuvants with HPPD-inhibitor herbicides include methylated seed oil (MSO) and ammonium nitrate (AMN), which have been shown to substantially improve weed control.
Translocation: Movement Throughout the Plant
Once absorbed, this compound is mobile within the plant and can be translocated through both the xylem and phloem. This systemic movement allows the herbicide to reach its site of action in the meristematic tissues, ensuring comprehensive control of the weed.
-
Xylem Transport: The xylem is responsible for the upward transport of water and nutrients from the roots to the rest of the plant. Soil-applied herbicides are primarily translocated through the xylem. While this compound is mainly applied post-emergence, any uptake from the soil would result in upward movement via the xylem.
-
Phloem Transport: The phloem transports sugars produced during photosynthesis from the leaves to other parts of the plant, including growing points and storage organs. Foliar-applied, systemic herbicides like this compound rely on phloem transport to reach the meristems and other sinks.
Studies on Palmer amaranth have indicated that there is no significant difference in the translocation of [14C] this compound between resistant and susceptible biotypes. This suggests that in this species, resistance is not due to altered movement of the herbicide.
Metabolism: The Plant's Detoxification Response
The metabolic fate of this compound within the weed is a critical determinant of its efficacy. Susceptible weeds are unable to detoxify the herbicide quickly enough to prevent its lethal effects. In contrast, resistant weeds often possess enhanced metabolic capabilities that allow them to break down the herbicide into non-toxic forms.
Metabolism in Resistant Palmer Amaranth
Extensive research has been conducted on the metabolism of this compound in HPPD-inhibitor resistant Palmer amaranth. The primary mechanism of resistance in this species is enhanced metabolism mediated by cytochrome P450 monooxygenases (P450s). The metabolic pathway involves a two-step process:
-
Phase I Metabolism (Hydroxylation): The this compound molecule undergoes hydroxylation, a reaction catalyzed by P450 enzymes. This initial step makes the molecule more water-soluble.
-
Phase II Metabolism (Glycosylation): The hydroxylated this compound is then conjugated with a sugar molecule (glycosylation), further increasing its water solubility and facilitating its sequestration into the vacuole, effectively detoxifying it.
Studies have shown that resistant Palmer amaranth biotypes metabolize this compound at a much faster rate than susceptible biotypes.
Quantitative Data on this compound Metabolism in Palmer Amaranth
| Biotype | T50 (Time for 50% Metabolism) | % this compound Metabolized at 6 Hours After Treatment (HAT) | Reference |
| Resistant (KCTR) | 2.7 hours | >95% | |
| Susceptible (KSS) | 5.9 hours | ~50% | |
| Resistant (NER) | 4.9 hours | Not specified | |
| Susceptible (NES) | 11.9 hours | Not specified |
Table 1: Comparison of this compound metabolism in resistant and susceptible Palmer amaranth biotypes.
Experimental Protocols
The study of herbicide absorption, translocation, and metabolism in weeds relies on a set of specialized experimental techniques. The use of radiolabeled herbicides, particularly with Carbon-14 (14C), is a cornerstone of this research.
Protocol for 14C-Tembotrione Absorption and Translocation Study
-
Plant Material: Grow susceptible and resistant weed biotypes in a greenhouse under controlled conditions to a uniform growth stage (e.g., 4-6 leaf stage).
-
Herbicide Application:
-
Prepare a treatment solution containing a known concentration of 14C-tembotrione and any relevant adjuvants.
-
Apply a precise volume of the radiolabeled solution to a specific leaf of each plant using a microsyringe.
-
-
Time-Course Harvest: Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours).
-
Sample Processing:
-
Leaf Wash: To determine the amount of unabsorbed herbicide, wash the treated leaf with a solvent (e.g., ethanol:water solution) and quantify the radioactivity in the wash solution using liquid scintillation counting (LSC).
-
Plant Sectioning: Divide the plant into different parts: treated leaf, tissue above the treated leaf, tissue below the treated leaf, and roots.
-
-
Quantification of Translocation:
-
Dry and combust each plant section in a biological oxidizer.
-
Trap the resulting 14CO2 and quantify the radioactivity using LSC.
-
Calculate the percentage of absorbed 14C-tembotrione that has been translocated to different plant parts.
-
-
Visualization of Translocation (Phosphor Imaging):
-
Press and dry the whole plant.
-
Expose the dried plant to a phosphor screen for a set period.
-
Scan the screen using a phosphor imager to create a visual representation of the radiolabel distribution within the plant.
-
Protocol for this compound Metabolism Analysis
-
Plant Treatment and Harvest: Treat plants with 14C-tembotrione as described above and harvest at various time points.
-
Extraction:
-
Homogenize the plant tissue in a suitable solvent (e.g., acetonitrile:water).
-
Centrifuge the homogenate to pellet the solid material.
-
Collect the supernatant containing the herbicide and its metabolites.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
Inject the extract into an HPLC system equipped with a radioactivity detector.
-
Separate the parent this compound from its metabolites based on their retention times.
-
Quantify the amount of radioactivity in each peak to determine the percentage of parent herbicide and each metabolite.
-
-
Metabolite Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the extracts using an LC-MS/MS system to determine the mass-to-charge ratio of the parent herbicide and its metabolites.
-
Fragment the ions to obtain structural information and confirm the identity of the metabolites.
-
Visualizations
References
- 1. Color Gradients | Graphviz [graphviz.org]
- 2. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of efficacy, absorption and translocation of three glyphosate formulations on velvetleaf (Abutilon theophrasti) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Tembotrione in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail validated methodologies for the quantitative analysis of the herbicide tembotrione in environmental soil and water samples. The protocols provided are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.
I. Analytical Methods Overview
The detection and quantification of this compound residues in environmental matrices are crucial for monitoring its environmental fate and ensuring regulatory compliance. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for detecting this compound at moderate concentration levels. It is often used for routine monitoring and formulation analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification of pesticides. Its high selectivity and sensitivity allow for the detection of this compound and its metabolites at sub-parts-per-billion (ppb) levels, making it ideal for environmental monitoring and risk assessment.[1][2]
II. Quantitative Data Summary
The following tables summarize the key quantitative performance parameters for the analytical methods described in the subsequent protocols.
Table 1: HPLC Method Performance Data
| Parameter | Soil | Water | Reference |
| Limit of Detection (LOD) | Not specified | 0.03 µg/mL | [3] |
| Limit of Quantification (LOQ) | Not specified | Not specified | |
| Recovery | Not specified | Not specified | |
| Precision (RSD) | Not specified | Not specified |
Table 2: LC-MS/MS Method Performance Data
| Parameter | Soil | Water | Reference |
| Method Detection Limit (MDL) | 2 ng/g (ppb) | 0.007 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 10 ng/g (ppb) | 0.05 ng/mL | |
| Recovery | 70-120% | 70-120% | |
| Precision (RSD) | < 20% | ≤ 20% |
III. Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from a general HPLC method for this compound analysis.
1. Sample Preparation: Soil
A generic extraction procedure for soil is outlined below. For specific soil types, optimization may be required.
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 2 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
2. Sample Preparation: Water
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
3. HPLC-UV Operating Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 284 nm.
-
Retention Time: Approximately 6.5 minutes.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is based on the US EPA method for the determination of this compound and its metabolites.
1. Sample Preparation: Soil (Microwave-Assisted Extraction)
-
Extraction:
-
Weigh 10 g of homogenized soil into a microwave extraction vessel.
-
Add 50 mL of a 50:50 (v/v) solution of acetonitrile and 0.1% acetic acid in water.
-
Seal the vessel and place it in the microwave extraction system.
-
Extract using a validated microwave program.
-
Allow the vessel to cool to room temperature.
-
Decant the supernatant into a graduated cylinder.
-
Re-extract the soil pellet with another 50 mL of the extraction solvent.
-
Combine the supernatants and adjust the final volume to 100 mL with acetonitrile.
-
-
Dilution and Filtration:
-
Take a 100 µL aliquot of the extract and dilute it into a 100 mL volumetric flask.
-
Add an internal standard solution.
-
Bring to volume with 10% acetonitrile in 0.1% acetic acid in water.
-
Filter the sample through a 0.45 µm syringe filter into an LC vial.
-
2. Sample Preparation: Water (Direct Injection)
-
Preparation:
-
For chlorinated water, add sodium thiosulfate at the time of sampling to quench free chlorine.
-
Transfer an appropriate volume of the water sample into an autosampler vial.
-
Add an internal standard solution.
-
If necessary, dilute the sample to ensure the analyte concentration is within the calibration curve range.
-
3. LC-MS/MS Operating Conditions
-
LC System:
-
Column: Waters SymmetryShield RP8 (50 mm x 2.1 mm, 5 µm), two columns in series.
-
Mobile Phase A: 1.5% acetic acid in DI water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.00-0.50 min: 90% A, 10% B
-
2.50-5.00 min: 5% A, 95% B
-
5.01-7.00 min: 90% A, 10% B
-
-
Flow Rate: 0.3 mL/min (example, may need optimization).
-
Injection Volume: 90 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Ion Source Temperature: 500°C (TurboIon Spray).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound and its metabolites should be determined and optimized.
-
IV. Visualized Workflows
Caption: HPLC Sample Preparation Workflow for Soil.
Caption: SPE-HPLC Sample Preparation Workflow for Water.
Caption: LC-MS/MS Sample Preparation Workflow for Soil.
Caption: LC-MS/MS Sample Preparation Workflow for Water.
V. Quality Control and Method Validation
For all analytical procedures, it is essential to perform method validation and include quality control samples in each analytical batch.
-
Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound. The linearity of the curve should be verified over the expected concentration range of the samples.
-
Method Blank: An analyte-free matrix (soil or water) should be processed and analyzed in the same manner as the samples to check for contamination.
-
Matrix Spikes: A known amount of this compound should be added to a sample before extraction to assess the recovery of the method in the specific matrix.
-
Duplicate Samples: Analyzing duplicate samples provides a measure of the precision of the entire analytical procedure.
-
Internal Standards: For LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
These protocols provide a solid foundation for the analysis of this compound in soil and water. Researchers should ensure that any modifications to these methods are properly validated to guarantee the accuracy and reliability of the results.
References
Application Note: HPLC-UV Method for Tembotrione Formulation Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of tembotrione in various formulations using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
Principle
The concentration of this compound in a sample is determined by using an external standard method with HPLC system. This involves comparing the peak area of this compound in the sample to that of a reference standard of known purity. The separation is achieved on a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water, and detection is performed using a UV detector.[1][2]
Apparatus and Materials
-
Apparatus:
-
HPLC system equipped with a UV-Vis detector
-
Analytical balance (accurate to 0.1 mg)
-
Volumetric flasks (100 mL)
-
Pipettes
-
Syringes and syringe filters (0.45 µm)
-
Ultrasonic bath
-
-
Reagents:
-
This compound reference standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or distilled)
-
Phosphoric acid or Formic acid (analytical grade)
-
Chromatographic Conditions
A summary of the typical HPLC-UV operational parameters for this compound analysis is presented in Table 1.
Table 1: HPLC-UV Operating Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Stainless steel, 250 x 4.6 mm, C18, 5 µm particle size[2] | Stainless steel, 250 x 4.6 mm, Supelco LC-18, 5 µm particle size[1] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in water (60:40 v/v)[2] | Acetonitrile : 0.1% Phosphoric acid in water (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.4 mL/min |
| Injection Volume | 5 µL | 20 µL |
| UV Wavelength | 284 nm | 285 nm |
| Column Temperature | Maintained at a constant temperature (e.g., 30°C) | Ambient |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with acetonitrile to achieve concentrations in the desired linear range (e.g., 0.03, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).
Preparation of Sample Solutions
-
Accurately weigh a portion of the this compound formulation equivalent to approximately 50 mg of the active ingredient into a 100 mL volumetric flask.
-
Add about 50 mL of acetonitrile and sonicate for approximately 5 minutes or until the sample is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
System Equilibration and Analysis
-
Equilibrate the HPLC system by pumping the mobile phase until a stable baseline is achieved.
-
Make duplicate injections of a working standard solution (e.g., CA) until the peak area responses for two consecutive injections differ by less than 1.5%.
-
Inject another working standard solution (e.g., CB) and verify that the response factor does not deviate by more than 1.5% from that of the first standard. If it does, prepare new calibration solutions.
-
Inject the prepared sample solutions in duplicate, bracketing them with injections of the calibration solutions (e.g., CA, S1, S1, CB, S2, S2, CA...).
Data Presentation and Calculations
The concentration of this compound in the analyzed samples can be determined directly from the standard curve. The relationship between concentration and peak area is typically expressed by the linear equation Y = mx + c.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.03 - 10.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.997 |
| Limit of Detection (LOD) | 0.01 µg/g |
| Limit of Quantification (LOQ) | 0.03 µg/g |
| Accuracy (Recovery) | 84 - 94% |
| Precision (RSD) | < 2% |
Visualizations
Caption: Overall workflow for the HPLC-UV analysis of this compound.
Caption: Detailed sample preparation workflow for this compound analysis.
References
Application Note: Quantification of Tembotrione Residues in Crops using LC-MS/MS
Introduction
Tembotrione is a post-emergence herbicide used for the control of broadleaf and grass weeds in crops such as corn and sorghum. Its use necessitates sensitive and reliable analytical methods to monitor its residue levels in agricultural commodities to ensure food safety and compliance with regulatory limits. This application note provides a detailed protocol for the quantification of this compound and its primary metabolite, M5 (AE 1417268), in various crop matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by instrumental analysis.
Experimental Workflow
The overall experimental procedure from sample preparation to data acquisition is outlined in the diagram below.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
Reagents and Materials
-
This compound and M5 (AE 1417268) analytical standards (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent
-
QuEChERS extraction tubes (50 mL) and d-SPE tubes (2 mL or 15 mL)
-
Syringe filters (0.22 µm)
Standard Solution Preparation
Prepare individual stock solutions of this compound and M5 in acetonitrile at a concentration of 1000 µg/mL. From these, prepare working standard solutions at appropriate concentrations by serial dilution with acetonitrile. Matrix-matched calibration standards should be prepared by spiking blank crop extracts with the working standard solutions to cover the desired calibration range (e.g., 1-500 µg/L).
Sample Preparation (QuEChERS)
-
Weigh 10 g of the homogenized crop sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and for highly pigmented matrices like corn straw, 25 mg of GCB can be added.[1]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 2.0 50 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), with positive/negative switching. This compound is analyzed in positive mode, and its metabolite M5 in negative mode.[1]
-
Source Temperature: 500 °C
-
Ion Spray Voltage: +5500 V (positive), -4500 V (negative)
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |
| This compound (Quantifier) | 440.1 | 312.1 | 100 | 80 | 25 |
| This compound (Qualifier) | 440.1 | 185.1 | 100 | 80 | 35 |
| M5 (AE 1417268) (Quantifier) | 471.0 | 343.0 | 100 | -70 | -28 |
| M5 (AE 1417268) (Qualifier) | 471.0 | 215.0 | 100 | -70 | -40 |
*Note: Declustering potential and collision energy values are typical starting points and should be optimized for the specific instrument used.
Quantitative Data
The following tables summarize the validation data for the LC-MS/MS method for this compound and its metabolite M5 in various crop matrices, compiled from multiple studies.
Table 1: Method Detection and Quantification Limits
| Analyte | Crop Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| This compound | Maize Grain | 0.00085 | 0.01 | [2] |
| This compound | Corncob | 0.00084 | 0.01 | [2] |
| This compound | Corn Straw | 0.00094 | 0.05 | [2] |
| This compound | Corn Oil | - | 0.002 | |
| M5 | Maize Grain | 0.001 | 0.01 | |
| M5 | Corncob | 0.00043 | 0.01 | |
| M5 | Corn Straw | 0.0015 | 0.05 | |
| M5 | Corn Oil | - | 0.002 |
Table 2: Recovery and Precision Data
| Analyte | Crop Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| This compound | Maize Grain | 0.01, 0.1, 1.0 | 98 - 107 | ≤ 9.3 | |
| This compound | Corncob | 0.01, 0.1, 1.0 | 98 - 107 | ≤ 9.3 | |
| This compound | Corn Straw | 0.05, 0.5, 5.0 | 98 - 107 | ≤ 9.3 | |
| This compound | Corn | 0.01, 0.1, 0.5 | 73.7 - 110.4 | < 15 | |
| M5 | Maize Grain | 0.01, 0.1, 1.0 | 90 - 108 | 3.3 - 12.8 | |
| M5 | Corncob | 0.01, 0.1, 1.0 | 90 - 108 | 3.3 - 12.8 | |
| M5 | Corn Straw | 0.05, 0.5, 5.0 | 90 - 108 | 3.3 - 12.8 | |
| M5 | Corn | 0.01, 0.1, 0.5 | 73.7 - 110.4 | < 15 |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the routine monitoring of this compound and its metabolite M5 in various crop matrices. The use of a modified QuEChERS protocol allows for high-throughput sample preparation with excellent recoveries and precision. The method achieves low limits of quantification, well below the maximum residue limits (MRLs) established by many regulatory agencies, making it suitable for ensuring food safety and facilitating international trade.
References
Protocols for Greenhouse Bioassays of Tembotrione Efficacy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for conducting greenhouse bioassays to evaluate the efficacy of tembotrione, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide. These guidelines are intended for researchers, scientists, and professionals involved in herbicide development and weed management research.
This compound is a post-emergence herbicide effective against a broad spectrum of grass and broadleaf weeds.[1] Accurate and reproducible greenhouse bioassays are crucial for determining its efficacy, dose-response relationships, and potential phytotoxicity to non-target crops. The following protocols outline the necessary steps for experimental setup, herbicide application, data collection, and analysis.
General Greenhouse and Plant Management
A well-maintained greenhouse environment is fundamental for reliable bioassay results. Proper sanitation and preventative measures are the first steps in an effective weed control program.[2]
-
Growing Media: Utilize a sterile, weed-free growing medium. A common mixture consists of peat, perlite, and vermiculite. Avoid storing media under benches where it can become contaminated.[2]
-
Containers: Use clean, sterilized pots or trays. If reusing containers, thoroughly wash them with pressurized water and a disinfectant to eliminate weed seeds and pathogens.[2]
-
Sanitation: Maintain a clean greenhouse environment. Regularly remove any weeds growing within the greenhouse, under benches, and around the exterior to prevent seed introduction.[3] Spilled growing media should be cleaned up promptly as it provides an ideal germination environment for weed seeds.
-
Environmental Conditions: Maintain optimal growing conditions for the selected plant species. This includes appropriate temperature, humidity, and light. Light is a critical factor, as the activity of HPPD herbicides is dependent on its availability. Supplemental lighting, such as 400 W metal-halide lamps with a 12-hour photoperiod, can be used to ensure consistent light conditions.
-
Watering: Water plants as needed to maintain the substrate at or near field capacity. Avoid overwatering, which can create conditions favorable for fungus gnats and shore flies.
Experimental Design and Setup
A robust experimental design is essential for obtaining statistically valid results.
2.1 Plant Material
Select target weed species and, if applicable, a crop species for selectivity evaluation. Common weed species for testing include Amaranthus palmeri (Palmer amaranth), Echinochloa colona (junglerice), and Digitaria sanguinalis (large crabgrass). For selectivity studies, maize (Zea mays) is a common crop as this compound is frequently used in its production.
2.2 Experimental Layout
Employ a completely randomized design (CRD) or a randomized complete block design (RCBD) with a minimum of four replications per treatment. Each experimental unit (pot or tray) should contain a consistent number of plants.
2.3 Treatments
-
Herbicide Rates: Include a range of this compound doses to establish a dose-response curve. A typical range for efficacy testing might include 100, 110, and 120 g a.i./ha. For dose-response assays, a wider range of rates will be necessary to determine the effective dose that causes 50% inhibition (ED50).
-
Adjuvants: this compound is often applied with a surfactant to enhance efficacy. Include treatments with and without the recommended adjuvant as specified by the manufacturer.
-
Controls: Always include an untreated control (sprayed with water only) and, if applicable, a weed-free control for comparison.
Herbicide Application Protocol
3.1 Plant Growth Stage
Apply this compound at the appropriate growth stage of the target weeds, typically the 2-4 leaf stage, for optimal efficacy.
3.2 Spray Solution Preparation
-
Calculate the amount of this compound formulation needed based on the active ingredient concentration and the desired application rate (g a.i./ha).
-
Prepare a stock solution if necessary.
-
On the day of application, prepare the final spray solution by diluting the this compound and any adjuvants in a carrier, typically water, to achieve the desired spray volume. A common spray volume is 500 L/ha.
3.3 Application
Use a research-grade cabinet sprayer equipped with a flat-fan nozzle to ensure uniform application. Calibrate the sprayer to deliver the intended spray volume at a constant pressure and speed.
Data Collection and Evaluation
4.1 Visual Injury Assessment
Visually assess plant injury at regular intervals after treatment, such as 7, 14, and 21 days after application (DAA). Use a rating scale of 0 to 100%, where 0% represents no injury and 100% represents complete plant death. Symptoms of phytotoxicity can include yellowing, leaf distortion, burning, stunting, and a darkening green color.
4.2 Plant Biomass
4.3 Quantitative Data Summary
The following tables provide examples of how to structure the collected quantitative data.
Table 1: Visual Phytotoxicity Assessment of this compound on Weed Species X
| This compound Rate (g a.i./ha) | Adjuvant | Mean Injury (%) at 7 DAA | Mean Injury (%) at 14 DAA | Mean Injury (%) at 21 DAA |
| 0 (Untreated Control) | None | 0 | 0 | 0 |
| 100 | With | |||
| 110 | With | |||
| 120 | With | |||
| Standard Herbicide | With |
Table 2: Effect of this compound on Above-Ground Dry Biomass of Weed Species X
| This compound Rate (g a.i./ha) | Adjuvant | Mean Dry Biomass (g) | Biomass Reduction (%) |
| 0 (Untreated Control) | None | 0 | |
| 100 | With | ||
| 110 | With | ||
| 120 | With | ||
| Standard Herbicide | With |
Visualizations
5.1 Experimental Workflow
Caption: Experimental workflow for greenhouse bioassay of this compound efficacy.
5.2 this compound Mode of Action Signaling Pathway
Caption: Simplified signaling pathway for this compound's mode of action.
5.3 Logical Relationships in Experimental Design
Caption: Logical relationships between experimental factors and response variables.
References
Application Notes and Protocols for Field Plot Design: Testing Tembotrione Application Rates
These application notes provide a comprehensive guide for researchers and scientists on designing and conducting field plot trials to evaluate the efficacy of varying application rates of the herbicide tembotrione. The protocols outlined below ensure the generation of robust, reliable, and statistically valid data.
Application Notes
1.1 Principle of the Assay
This compound is a post-emergence herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment synthesis in susceptible plants.[1] Field plot trials are essential for determining the optimal application rate of this compound that provides effective weed control without causing significant injury (phytotoxicity) to the crop.[2] This involves establishing a dose-response relationship to identify the lowest effective rate for target weed species, which is critical for developing effective and economical weed management strategies.[3][4]
1.2 Experimental Design Considerations
The design of the field trial is critical for minimizing experimental error and ensuring that observed differences are due to the treatments applied.
-
Experimental Design: The Randomized Complete Block Design (RCBD) is highly recommended for herbicide efficacy trials.[5] This design effectively accounts for field variability, such as gradients in soil type or slope, by grouping plots into blocks. Within each block, treatments are assigned randomly to individual plots.
-
Replication: Each treatment should be replicated, typically three to four times, to increase the reliability of the results and provide a measure of experimental error.
-
Plot Size: The size of individual plots should be large enough to minimize edge effects and allow for representative data collection. A common plot size for such trials is in the range of 5.0 m x 4.5 m.
-
Buffer Zones: To prevent spray drift between adjacent plots, untreated buffer rows or zones should be established around each plot. This is crucial for maintaining the integrity of each treatment.
-
Controls: The inclusion of control plots is mandatory for accurate comparison.
-
Untreated Control (Weedy Check): This plot receives no herbicide application and serves as a baseline to assess the natural weed population and the maximum potential crop-weed competition.
-
Weed-Free Control: This plot is kept free of weeds throughout the growing season, typically through manual weeding. It represents the crop's maximum yield potential in the absence of weed competition and helps in calculating the weed index.
-
Experimental Protocols
2.1 Protocol 1: Site Selection and Field Preparation
-
Site Selection: Choose a field with a uniform history of cropping and management practices. The site should have a consistent soil type and a natural, uniform population of the target weed species. Avoid areas with significant variations in slope, drainage, or fertility.
-
Field History: Document the field's history, including previous crops, herbicide applications, and known pest pressures, to avoid confounding factors.
-
Land Preparation: Prepare the field according to standard agronomic practices for the selected crop (e.g., maize). This may include plowing, tilling, and creating a uniform seedbed.
-
Crop Sowing: Sow the selected crop variety at the recommended seed rate and spacing. Ensure uniform sowing across the entire experimental area.
2.2 Protocol 2: Experimental Layout and Plot Establishment
-
Plot Marking: Based on the RCBD, accurately measure and mark the dimensions of each plot and the buffer zones using stakes and ropes.
-
Randomization: Assign the treatments randomly to the plots within each block. A new randomization should be performed for each block.
-
Labeling: Clearly label each plot with a unique identifier corresponding to the block and treatment number.
2.3 Protocol 3: Herbicide Preparation and Application
-
Timing of Application: Apply this compound as a post-emergence treatment when the target weeds are at the 2-4 leaf stage, which often corresponds to 15-25 days after crop sowing (DAS).
-
Equipment Calibration: Calibrate the application equipment (e.g., backpack sprayer with a flat-fan nozzle) before use to ensure the precise and uniform delivery of the intended volume. A typical spray volume is 375-500 liters per hectare.
-
Weather Conditions: Monitor weather conditions closely. Apply the herbicide during low wind speeds (5 to 16 km/h) to prevent drift. Avoid application immediately before rainfall, which could wash the herbicide off the weed foliage.
-
Treatment Preparation: Prepare the spray solution for each treatment rate immediately before application. This compound is often formulated as a suspension concentrate (SC) and applied with a surfactant to improve efficacy. Carefully calculate and measure the required amount of herbicide and surfactant for each plot's spray solution.
-
Application: Apply the treatments uniformly to their assigned plots, taking care to avoid any spray drift to adjacent plots.
2.4 Protocol 4: Data Collection and Assessments
-
Crop Phytotoxicity: Visually assess crop injury at regular intervals, such as 7, 15, and 30 days after herbicide spraying (DAHS). Use a rating scale (e.g., 0-10 or 0-100%, where 0 = no injury and 10/100% = complete crop death) to score symptoms like chlorosis, stunting, or leaf burning.
-
Weed Control Efficacy:
-
Visual Ratings: Visually assess the percentage of weed control for each species and overall at intervals like 15, 30, 45, and 60 DAHS. The rating is typically on a scale of 0-100%, comparing the weed pressure in treated plots to the untreated control.
-
Weed Density and Biomass: At a key time point (e.g., 45 DAS), place one or two quadrats (e.g., 0.5 m x 0.5 m) in each plot. Count the number of individuals of each weed species within the quadrat to determine weed density. Then, harvest all weeds within the quadrat, dry them in an oven, and weigh them to determine the dry biomass.
-
-
Crop Yield and Yield Components: At crop maturity, harvest the central rows of each plot to avoid edge effects. Record key yield parameters such as cob length, number of kernels per row, 1000-grain weight, and the final grain yield, adjusting for moisture content.
Data Presentation
Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Example Treatment Plan for this compound Rate Evaluation
| Treatment Code | Treatment Description | This compound Rate (g a.i./ha) | Surfactant Rate (ml/ha) |
|---|---|---|---|
| T1 | Untreated Control (Weedy Check) | 0 | 0 |
| T2 | This compound Rate 1 | 100 | 1000 |
| T3 | This compound Rate 2 | 110 | 1000 |
| T4 | This compound Rate 3 | 120 | 1000 |
| T5 | This compound Rate 4 | 130 | 1000 |
| T6 | Weed-Free Control | 0 (Manual Weeding) | 0 |
Table 2: Example Schedule of Operations and Assessments
| Operation / Assessment | Timing |
|---|---|
| Field Preparation & Sowing | Day 0 |
| Herbicide Application | 20 Days After Sowing (DAS) |
| Crop Phytotoxicity Assessment | 7, 15, 30 Days After Herbicide Spraying (DAHS) |
| Weed Control Efficacy (Visual) | 15, 30, 45, 60 DAHS |
| Weed Density & Biomass | 45 DAHS |
| Crop Harvest & Yield Data | At Physiological Maturity |
Table 3: Example Data Collection Sheet for Weed Control Efficacy (45 DAHS)
| Plot ID | Treatment | Weed Species | Density (plants/m²) | Dry Biomass (g/m²) | Visual Control (%) |
|---|---|---|---|---|---|
| 101 | T1 | Echinochloa colona | 0 | ||
| Amaranthus viridis | 0 | ||||
| 102 | T2 | Echinochloa colona | |||
| Amaranthus viridis |
| ... | ... | ... | | | |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for testing this compound application rates.
Caption: Workflow for a this compound dose-response field trial.
Statistical Analysis
The collected data should be subjected to statistical analysis to determine the significance of the observed treatment effects.
-
Analysis of Variance (ANOVA): Data on weed density, biomass, crop yield, and other quantitative measures should be analyzed using ANOVA appropriate for a Randomized Complete Block Design. This will test for significant differences among the treatment means.
-
Mean Separation: If the ANOVA indicates significant effects, a mean separation test (e.g., Tukey's HSD) should be performed to compare individual treatment means.
-
Dose-Response Analysis: The relationship between the herbicide application rate and weed control or crop response can be modeled using nonlinear regression, such as a log-logistic model. This allows for the calculation of values like ED50 (the dose required for 50% effect), which are useful for comparing herbicide efficacy.
References
Application Notes and Protocols for Tembotrione Spray Solution Preparation and Calibration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Tembotrione spray solutions and the calibration of spray equipment for research applications. Accurate preparation and calibration are critical for ensuring precise and reproducible experimental results.
This compound Properties and Handling
This compound is a selective, post-emergence herbicide used for the control of a wide range of broad-leaved and grassy weeds.[1][2] It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for carotenoid biosynthesis in susceptible plants.[2]
| Property | Value | Source |
| Chemical Formula | C17H16ClF3O6S | [3] |
| Molecular Weight | 440.82 g/mol | [3] |
| Appearance | Beige powder | |
| Water Solubility | 28,300 mg/L | |
| Formulation | Often an oil dispersion |
Storage and Handling: this compound should be stored in a cool, dry place. When handling the compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
Preparation of this compound Spray Solution
For research purposes, this compound is typically applied at rates ranging from 80 to 150 grams of active ingredient per hectare (g a.i./ha). The addition of an adjuvant is crucial for maximizing efficacy. Common adjuvants include nonionic surfactants (NIS), crop oil concentrates (COC), and methylated seed oils (MSO).
Required Materials:
-
This compound (technical grade or formulated product)
-
Distilled or deionized water
-
Appropriate adjuvant (e.g., NIS, COC, MSO)
-
Analytical balance
-
Volumetric flasks
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Spray bottle or research-grade sprayer
Protocol for Preparing a 1-Liter Spray Solution:
-
Determine the Required Amount of this compound:
-
First, decide on the target application rate in g a.i./ha.
-
Next, determine the spray volume in liters per hectare (L/ha). A common spray volume for research applications is 375 L/ha.
-
Use the following formula to calculate the amount of this compound needed per liter of spray solution:
Amount of this compound (g/L) = (Target Application Rate (g a.i./ha)) / (Spray Volume (L/ha))
-
-
Weighing and Dissolving this compound:
-
Accurately weigh the calculated amount of this compound using an analytical balance.
-
If starting with a solid formulation, it is advisable to first create a stock solution. For example, dissolve a known weight of this compound in a small amount of a suitable solvent like DMSO, and then dilute it in water. However, given its relatively high water solubility, direct dissolution in water with agitation is often feasible.
-
For an oil dispersion formulation, follow the manufacturer's instructions for dilution.
-
-
Mixing the Spray Solution:
-
Fill a volumetric flask with approximately half the final desired volume of distilled or deionized water.
-
While stirring, slowly add the weighed this compound or the required volume of the stock solution to the water.
-
Continue to stir until the this compound is completely dissolved.
-
Add the recommended amount of adjuvant. Adjuvant concentrations typically range from 0.25% to 1% v/v, but always consult the product label.
-
Add the remaining water to reach the final desired volume.
-
Continue to stir for several minutes to ensure a homogenous solution.
-
Example Calculation for a 1-Liter Spray Solution:
-
Target Application Rate: 120 g a.i./ha
-
Spray Volume: 375 L/ha
-
Amount of this compound per liter = 120 g/ha / 375 L/ha = 0.32 g/L
In this example, you would dissolve 0.32 g of this compound in 1 liter of water containing the appropriate adjuvant.
Sprayer Calibration
Accurate sprayer calibration is essential to ensure the intended application rate is achieved. The following protocols are for calibrating a backpack or small research plot sprayer.
Protocol for Sprayer Calibration (Time-Based Method):
-
Measure a Test Area: Mark out a known area, for example, 10 meters by 1 meter for a total of 10 square meters.
-
Fill the Sprayer: Fill the sprayer with a known volume of water.
-
Initial Spray Pass: Spray the test area with water at a consistent speed and pressure.
-
Record the Time: Use a stopwatch to record the time it takes to spray the entire test area.
-
Measure the Output: Spray into a measuring container for the same amount of time recorded in the previous step.
-
Calculate the Spray Volume: The volume of water collected in the measuring container is the amount applied to your test area.
-
Determine the Application Rate: Use the following formula to calculate the application rate in L/ha:
Application Rate (L/ha) = (Volume Collected (L) / Test Area (m²)) * 10,000 m²/ha
-
Adjust as Necessary: If the calculated application rate is not what is desired, you can adjust the walking speed, pressure, or nozzle type. Recalibrate after any adjustments.
Summary of Sprayer Calibration Parameters:
| Parameter | Measurement | Purpose |
| Test Area (m²) | Length x Width | To establish a known area for calibration. |
| Time to Spray (seconds) | Stopwatch | To determine the time required to cover the test area. |
| Volume Collected (L) | Measuring Cylinder | To measure the sprayer output over the recorded time. |
| Application Rate (L/ha) | Calculated | To determine the total spray volume applied per hectare. |
Visualizations
Caption: Workflow for this compound spray solution preparation.
Caption: Workflow for sprayer calibration.
References
Application Notes and Protocols for the Use of Adjuvants and Surfactants with Tembotrione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of adjuvants and surfactants with the herbicide tembotrione. The information is compiled from various scientific studies to guide researchers in designing and conducting experiments to evaluate and optimize the efficacy of this compound-based herbicide formulations.
Introduction to this compound and the Role of Adjuvants
This compound is a post-emergence herbicide that belongs to the class of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors.[1][2] It is effective against a broad spectrum of broadleaf and grass weeds in corn and other crops.[1][3] The mechanism of action involves the inhibition of the HPPD enzyme, which is crucial for carotenoid biosynthesis in plants. This inhibition leads to bleaching of the plant tissues, followed by necrosis and death.[1]
The efficacy of post-emergence herbicides like this compound can be significantly influenced by the addition of adjuvants and surfactants to the spray solution. Adjuvants are substances added to a pesticide formulation or tank mix to improve its physical and chemical properties and enhance its performance. They can improve spray droplet retention on leaf surfaces, increase the rate of herbicide absorption, and overcome environmental factors that may reduce herbicide activity. Common classes of adjuvants used with this compound include non-ionic surfactants (NIS), crop oil concentrates (COC), methylated seed oils (MSO), and high surfactant oil concentrates (HSOC).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound when used with different adjuvants.
Table 1: Influence of Adjuvant Class on this compound Efficacy against Various Weed Species
| Weed Species | Adjuvant Class | This compound Rate (lb ai/a) | Weed Control (%) | Reference |
| Giant foxtail (2- to 3-leaf) | NIS | 1/3 of recommended rate | Less effective than topramezone | |
| Giant foxtail (4- to 6-leaf) | COC | 1/3 of recommended rate | Similar efficacy to foramsulfuron and nicosulfuron | |
| Giant foxtail (4- to 6-leaf) | MSO | 1/3 of recommended rate | High level of efficacy | |
| Large crabgrass (4- to 6-leaf) | All adjuvants | 1/3 of recommended rate | Up to 10 times greater efficacy than mesotrione and topramezone | |
| Fall panicum | MSO | Not specified | More activity than with COC |
Note: The recommended use rate for this compound can vary, a typical rate is around 0.082 lb ai/a (92 g ai/ha).
Table 2: Effect of this compound Rate and Adjuvant on Maize Yield and Weed Control
| This compound Rate (g/ha) | Surfactant/Adjuvant | Weed Control Efficiency (%) | Maize Grain Yield (t/ha) | Reference |
| 100 | Steſes mero surfactant (733 g/ha) + Atrazine (500 g/ha) | High | Comparable to higher rates | |
| 120 | Surfactant (1000 ml/ha) | Most effective | 3.77 - 4.44 | |
| 125 | Surfactant | High | Significantly higher than without surfactant | |
| 150 | Surfactant | High | Significantly higher than without surfactant | |
| 88 (recommended) | MSO + AMN | Satisfactory | 9.5 - 10.0 | |
| 44 (reduced) | MSO + AMN (applied twice) | Satisfactory | Similar to recommended rate | |
| 22 (reduced) | MSO + AMN (applied twice) | Satisfactory | Similar to recommended rate |
Experimental Protocols
The following are generalized protocols for conducting field and greenhouse experiments to evaluate the efficacy of this compound with different adjuvants. These protocols are based on methodologies reported in various studies.
Field Trial Protocol
Objective: To evaluate the efficacy of this compound in combination with various adjuvants for weed control in a field setting.
Materials:
-
This compound formulation (e.g., 42% SC)
-
Adjuvants: Non-ionic surfactant (NIS), Crop Oil Concentrate (COC), Methylated Seed Oil (MSO)
-
Backpack sprayer with flat fan nozzles
-
Maize seeds
-
Standard field trial equipment (plot markers, measuring tapes, etc.)
Experimental Design:
-
Randomized complete block design with three or four replications.
-
Plot size: e.g., 3m x 10m.
-
Treatments:
-
This compound at various rates (e.g., 80, 100, 120 g a.i./ha)
-
This compound at a fixed rate with different adjuvants (e.g., NIS at 0.25% v/v, COC at 1% v/v, MSO at 1% v/v)
-
Weed-free control (manual weeding)
-
Untreated control
-
Procedure:
-
Site Preparation: Prepare the experimental field with uniform soil type and weed population.
-
Planting: Sow maize seeds at the recommended density and depth.
-
Herbicide Application:
-
Apply herbicides post-emergence when weeds are at the 2-4 leaf stage and maize is at the 3-5 leaf stage.
-
Calibrate the sprayer to deliver a specific spray volume (e.g., 200-300 L/ha).
-
Prepare the spray solution by adding this compound and the respective adjuvant to water in the spray tank.
-
-
Data Collection:
-
Weed Density and Biomass: At 25 and 40 days after sowing (DAS), count the number of weeds per square meter and measure their dry weight.
-
Weed Control Efficiency (%): Calculate using the formula: [(Dry weight of weeds in control plot - Dry weight of weeds in treated plot) / Dry weight of weeds in control plot] x 100.
-
Crop Injury: Visually assess crop injury at 7 and 14 days after treatment (DAT) on a scale of 0 (no injury) to 100% (complete plant death).
-
Maize Yield: Harvest the cobs from the central rows of each plot, and measure the grain yield, adjusting for moisture content.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Greenhouse Pot Study Protocol
Objective: To evaluate the dose-response of specific weed species to this compound with different adjuvants under controlled conditions.
Materials:
-
This compound formulation
-
Adjuvants (NIS, COC, MSO)
-
Pots (e.g., 10 cm diameter) filled with a suitable potting mix
-
Seeds of target weed species (e.g., giant foxtail, large crabgrass)
-
Controlled environment growth chamber or greenhouse
-
Laboratory sprayer
Experimental Design:
-
Completely randomized design with multiple replications (e.g., 4-6).
-
Treatments: A range of this compound doses (e.g., 0, 1/8, 1/4, 1/2, 1X, 2X of the recommended rate) for each adjuvant type.
Procedure:
-
Plant Growth: Sow weed seeds in pots and thin to a uniform number of plants per pot (e.g., 3-5) after emergence. Grow plants to the desired growth stage (e.g., 2-3 leaf or 4-6 leaf).
-
Herbicide Application:
-
Use a laboratory sprayer calibrated to deliver a precise volume of spray solution.
-
Prepare the herbicide solutions with the different adjuvants and this compound concentrations.
-
-
Data Collection:
-
Visual Injury Assessment: Rate plant injury at regular intervals (e.g., 7, 14, 21 DAT) on a 0-100% scale.
-
Biomass Reduction: At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass of the plants, dry it in an oven, and weigh it. Calculate the percent biomass reduction relative to the untreated control.
-
-
Data Analysis:
-
Analyze the data using regression analysis to determine the dose-response curves for each adjuvant.
-
Calculate the ED50 (the dose required to cause a 50% reduction in biomass) for each treatment to compare the effectiveness of the adjuvants.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound with adjuvants.
Caption: Mechanism of action of this compound herbicide.
Caption: General workflow for evaluating this compound and adjuvants.
Caption: Logical relationship of adjuvant effects on this compound efficacy.
References
Application Notes and Protocols for Tembotrione in Post-Emergence Weed Control
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Tembotrione is a selective, systemic post-emergence herbicide widely used for controlling a broad spectrum of grassy and broadleaf weeds, particularly in corn (Zea mays L.).[1][2] Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for carotenoid biosynthesis in susceptible plants.[1][2] The disruption of this pathway leads to the characteristic bleaching of new foliar tissue, followed by necrosis and plant death.[2] The efficacy and crop safety of this compound are critically dependent on its application timing, which must be optimized based on both weed and crop growth stages. These notes provide a comprehensive overview of the optimal application timing for this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to guide research and field applications.
Optimal Application Timing
Successful weed management with this compound hinges on application when weeds are young and actively growing, while the crop is at a tolerant growth stage.
-
Weed Growth Stage: The most effective control is achieved when this compound is applied to weeds at the 2-4 leaf stage . Application at this early stage ensures that the weeds are more susceptible to the herbicide, leading to higher control efficiency. Studies consistently show that applications targeting weeds at 10-15 Days After Sowing (DAS) provide satisfactory control of various weed species.
-
Crop Growth Stage (Corn): this compound is safe for post-emergence application in corn from the V3 to V8 leaf stage (3 to 8 visible leaf collars). However, specific product labels and tank mix partners may impose more restrictive cutoffs. For instance, some tank mixes with this compound are recommended for application up to the V7 stage or a specific crop height (e.g., 20 inches). Applications made to V4 corn have been shown to be effective and safe. Applying the herbicide within this window minimizes the risk of crop injury (phytotoxicity) and ensures the crop can effectively metabolize the active ingredient.
-
Days After Sowing (DAS): In many field studies, the optimal application window is defined as 15 to 25 DAS . Applying this compound at 15 DAS has been shown to significantly reduce weed population and dry weight, leading to higher grain yields, comparable to applications at 30 DAS and manual weeding. Other research indicates effective control with applications at 14, 21, or 20-25 DAS.
Quantitative Data Summary
The following tables summarize data from various field studies, illustrating the impact of application timing, rate, and tank mixtures on this compound's performance.
Table 1: Efficacy of this compound Based on Application Timing and Rate
| This compound Rate (g a.i./ha) | Application Timing | Weed Control Efficiency (%) | Key Weed Species Controlled | Source |
| 120 | 2-4 Leaf Stage (10-15 DAS) | 94-99% | Dactyloctenium aegyptium, Brachiaria reptans, Cyperus rotundus | |
| 110-120 | 20 DAS | >90% | Grasses and broadleaf weeds | |
| 120 | 15 DAS | 88.5% | Cyperus rotundus, Cynodon dactylon, Phyllanthus niruri | |
| 120 | 30 DAS | 87.2% | Cyperus rotundus, Cynodon dactylon, Phyllanthus niruri | |
| 130 (+ Surfactant) | 14 DAS (2 Weeks After Sowing) | Not specified, but comparable to weed-free plots in yield | Mixed weed flora | |
| 130 (+ Surfactant) | 21 DAS (3 Weeks After Sowing) | Not specified, but comparable to weed-free plots in yield | Mixed weed flora |
Table 2: Impact of this compound Application on Maize Grain Yield
| This compound Treatment (g a.i./ha) | Application Timing | Grain Yield (t/ha) | Comparison/Control Yield (t/ha) | Source |
| 120 (+ Surfactant) | 2-4 Leaf Stage | 4.04 - 5.00 | Untreated Check: 2.86 - 3.33 | |
| 110 (+ Surfactant) | 20 DAS | 7.33 | Unsprayed Control: 3.51 | |
| 120 (+ Surfactant) | 20 DAS | 7.40 | Unsprayed Control: 3.51 | |
| 120 | 15 DAS | 4.96 | Weedy Check: 2.12 | |
| 120 | 30 DAS | 4.86 | Weedy Check: 2.12 | |
| 92 | V4 Corn Stage | 9.20 - 10.42 | Nontreated Control: Lower yields |
Table 3: Efficacy of this compound in Tank Mix Combinations
| This compound Rate (g a.i./ha) | Tank Mix Partner & Rate (g a.i./ha) | Application Timing | Weed Control Efficiency (%) | Source |
| 100 | Atrazine @ 500 | 15-20 DAS | >90% (based on reduced weed density/biomass) | |
| 100 | Atrazine @ 750 | 15-20 DAS | >90% (based on reduced weed density/biomass) | |
| 120 (+ Surfactant) | Atrazine @ 500 | 2-4 Leaf Stage | Not specified, but provided satisfactory control of all weeds | |
| 80-100 (+ Surfactant) | Atrazine @ 500 | Early Post-Emergence | Up to 94.4% |
Experimental Protocols
This section outlines a representative methodology for conducting a field trial to evaluate the bio-efficacy of this compound. This protocol is synthesized from methodologies reported in multiple peer-reviewed studies.
3.1 Objective To determine the optimal application timing and rate of this compound for post-emergence weed control, crop safety, and yield in maize.
3.2 Experimental Design
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 3 to 4.
-
Plot Size: Minimum of 5m x 4m.
-
Crop: Maize (specify hybrid). Sown at recommended spacing (e.g., 60cm x 20cm).
3.3 Treatments Include a range of this compound application timings and rates, along with appropriate controls.
-
This compound @ 100 g a.i./ha at 15 DAS.
-
This compound @ 120 g a.i./ha at 15 DAS.
-
This compound @ 100 g a.i./ha at 25 DAS.
-
This compound @ 120 g a.i./ha at 25 DAS.
-
Standard Check (e.g., Atrazine @ 1000 g a.i./ha as pre-emergence).
-
Hand Weeding Check (e.g., at 20 and 40 DAS).
-
Weedy (Untreated) Check.
-
Note: All post-emergence this compound treatments should include a recommended surfactant (e.g., 1000 ml/ha) as its addition is essential for satisfactory efficacy.
3.4 Herbicide Application
-
Equipment: Knapsack sprayer fitted with a flat-fan or flood jet nozzle.
-
Spray Volume: Calibrate to deliver a consistent volume, typically 375-500 liters per hectare.
-
Procedure: Prepare the required quantity of herbicide solution by mixing with water. For post-emergence treatments, apply directly over the top of weeds and the crop at the specified growth stage/DAS. Ensure uniform coverage.
3.5 Data Collection and Analysis
-
Weed Data:
-
Weed Density: Count weed species and numbers within two randomly placed 0.5m x 0.5m quadrats per plot at 45 DAS.
-
Weed Dry Biomass: Collect the weeds from the quadrat areas, oven-dry at 65-70°C until constant weight is achieved, and record the weight.
-
Weed Control Efficiency (WCE %): Calculate using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.
-
-
Crop Data:
-
Phytotoxicity: Visually assess crop injury at 7, 14, and 28 Days After Treatment (DAT) on a 0-10 scale (0 = no injury, 10 = complete crop death). Symptoms to observe include stunting, chlorosis, epinasty, and necrosis.
-
Yield and Yield Components: At harvest, measure parameters from a net plot area, such as cob length, grains per cob, 1000-grain weight, and final grain yield (adjusted to standard moisture).
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a suitable post-hoc test (e.g., Tukey's HSD) at a significance level of P<0.05 to compare treatment means.
Factors Influencing this compound Efficacy
Several environmental and biological factors can modify the performance of this compound.
-
Light Intensity: As an HPPD inhibitor, this compound's activity is dependent on light. Increased light intensity following application generally enhances its herbicidal activity.
-
Soil Properties: this compound exhibits some residual soil activity. Its efficacy can be influenced by soil texture and organic matter content, with performance sometimes declining more rapidly in heavier soils compared to lighter soils at lower application rates.
-
Adjuvants and Safeners:
-
Surfactants: The addition of a non-ionic surfactant is critical to achieve satisfactory weed control, as it improves the absorption of the herbicide by the weed foliage.
-
Safeners: For sensitive maize varieties or under certain stress conditions, the use of a safener like isoxadifen-ethyl can reduce the risk of crop phytotoxicity.
-
-
Tank Mixtures: Tank-mixing this compound with other herbicides, such as atrazine, can broaden the spectrum of controlled weeds and improve overall efficacy.
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts related to this compound application.
References
Tembotrione Formulations: A Detailed Examination of Suspension Concentrate (SC) and Oil Dispersion (OD) Properties
Application Notes and Protocols for Researchers and Drug Development Professionals
Tembotrione, a potent herbicidal active ingredient, is a member of the triketone class of compounds. Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This inhibition disrupts the biosynthesis of carotenoids in susceptible plant species, leading to a characteristic bleaching of the foliage, followed by necrosis and plant death.[1][2] The efficacy of this compound is significantly influenced by its formulation, with Suspension Concentrate (SC) and Oil Dispersion (OD) being two common types. This document provides a detailed overview of the properties of these two formulations, along with experimental protocols for their evaluation.
Formulation Types and Their Properties
This compound is formulated as both a Suspension Concentrate (SC) and an Oil Dispersion (OD) to ensure effective delivery and performance under various field conditions.
Suspension Concentrate (SC) is a water-based formulation where the solid active ingredient is dispersed in an aqueous medium. These formulations are known for their ease of handling and reduced dust exposure compared to solid formulations.[3]
Oil Dispersion (OD) is a non-aqueous formulation where the solid active ingredient is suspended in an oil-based carrier. This formulation type often exhibits enhanced properties such as improved rainfastness and better penetration of the plant cuticle due to the oil carrier.
Physicochemical Properties: A Comparative Overview
The selection of a this compound formulation for a specific application depends on a variety of factors, including environmental conditions and the target weed species. The following table summarizes the key physicochemical properties of a typical this compound 34.4% SC and an 8% OD formulation.
| Property | This compound 34.4% SC | This compound 8% OD | Test Method Reference |
| Appearance | Off-white viscous liquid | Homogeneous oil-based concentrate | Visual Inspection |
| Active Ingredient | 34.4% w/w | 8.0% w/v (80 g/L) | HPLC |
| pH (1% solution) | 3.79 | 4.0 - 7.0 | CIPAC MT 75.3 |
| Viscosity | 280 cP (Spindle 62 @ 60 rpm, 27°C) | Low viscosity (qualitative) | CIPAC MT 192 |
| Suspensibility | 94.75% | Excellent suspension (qualitative) | CIPAC MT 184 |
| Density | Not specified | ~1.05 - 1.08 g/cm³ (at 20°C) | OECD 109 |
| Rainfastness | Standard | Superior | ASTM E1105 (adapted) |
| Penetration | Standard | Enhanced | Comparative Efficacy Studies |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the properties and efficacy of this compound SC and OD formulations.
Protocol 1: Determination of Suspensibility
Objective: To determine the ability of a this compound formulation to remain suspended in water after dilution. This is a critical parameter for ensuring uniform application in the field.
Principle: A suspension of a known concentration of the formulation in standard water is prepared and allowed to stand undisturbed for a specified time. The top portion is removed, and the amount of active ingredient remaining in the bottom portion is determined.
Apparatus:
-
250 mL graduated cylinders with stoppers
-
Pipettes
-
Water bath maintained at 25 ± 1°C
-
Analytical balance
-
HPLC system for analysis of this compound
Procedure (adapted from CIPAC MT 184):
-
Prepare 250 mL of a 1% (m/v) suspension of the this compound formulation in CIPAC Standard Water D in a 250 mL graduated cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in the water bath and let it stand undisturbed for 30 minutes.
-
After 30 minutes, carefully remove the top 225 mL (9/10ths) of the suspension using a suction tube, ensuring the sediment at the bottom is not disturbed.
-
Quantitatively transfer the remaining 25 mL (1/10th) of the suspension, including any sediment, to a volumetric flask.
-
Dilute the sample to a known volume with a suitable solvent.
-
Analyze the concentration of this compound in the sample using a validated HPLC method.
-
Calculate the suspensibility as a percentage of the initial amount of active ingredient that remains in suspension.
Protocol 2: Determination of Viscosity
Objective: To measure the viscosity of the this compound formulation. Viscosity affects the pourability, handling, and spray characteristics of the product.
Principle: A rotational viscometer is used to measure the torque required to rotate a spindle in the formulation at a constant speed.
Apparatus:
-
Rotational viscometer (e.g., Brookfield type)
-
Appropriate spindle for the expected viscosity range
-
Water bath to maintain the sample at a constant temperature (20 ± 0.2 °C)
-
Beaker
Procedure (adapted from CIPAC MT 192):
-
Place a sufficient amount of the this compound formulation into a beaker and allow it to equilibrate to 20°C in the water bath.
-
Select the appropriate spindle and rotational speed based on the manufacturer's instructions and the expected viscosity of the sample.
-
Immerse the spindle into the formulation to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP).
-
Repeat the measurement at different rotational speeds to assess the rheological behavior of the formulation (Newtonian or non-Newtonian).
Protocol 3: Greenhouse Bioassay for Herbicidal Efficacy
Objective: To evaluate and compare the herbicidal efficacy of this compound SC and OD formulations on target weed species under controlled greenhouse conditions.
Principle: Target weed species are grown in pots and treated with different rates of the herbicide formulations. The efficacy is assessed by visual observation of injury symptoms and by measuring the reduction in plant biomass.
Materials:
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Setaria faberi - giant foxtail)
-
This compound SC and OD formulations
-
Track sprayer calibrated to deliver a known volume of spray solution
-
Analytical balance
-
Drying oven
Procedure (adapted from general greenhouse bioassay protocols):
-
Sow seeds of the target weed species in pots and allow them to grow to the 2-4 leaf stage.
-
Prepare spray solutions of the this compound SC and OD formulations at various application rates (e.g., 0.25x, 0.5x, 1x, and 2x the recommended field rate), including an untreated control.
-
Apply the herbicide solutions to the plants using the track sprayer.
-
Place the treated plants in the greenhouse in a randomized complete block design.
-
Visually assess plant injury (e.g., bleaching, necrosis) at 7, 14, and 21 days after treatment (DAT) using a 0 to 100% scale (0 = no injury, 100 = complete plant death).
-
At 21 DAT, harvest the above-ground biomass of the plants.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Calculate the percent reduction in biomass compared to the untreated control.
Protocol 4: Rainfastness Evaluation
Objective: To compare the rainfastness of this compound SC and OD formulations after application to a leaf surface.
Principle: Potted plants are treated with the herbicide formulations and subjected to simulated rainfall at different time intervals after application. The effect of the "rain" on herbicide efficacy is then assessed.
Materials:
-
Potted plants of a target weed species (as in Protocol 3)
-
This compound SC and OD formulations
-
Track sprayer
-
Rainfall simulator capable of delivering a known intensity and duration of "rain"
-
Greenhouse facilities
Procedure (adapted from ASTM E1105 principles for water exposure):
-
Treat potted plants with the recommended field rate of this compound SC and OD formulations as described in the greenhouse bioassay protocol.
-
At specified time intervals after application (e.g., 1, 2, 4, and 6 hours), place a subset of the treated plants in the rainfall simulator.
-
Expose the plants to a simulated rainfall event of a defined intensity and duration (e.g., 10 mm/hour for 30 minutes).
-
Include a set of treated plants that are not subjected to rainfall as a positive control.
-
After the rainfall event, return the plants to the greenhouse.
-
Assess herbicidal efficacy at 14 and 21 DAT as described in the greenhouse bioassay protocol (visual injury and biomass reduction).
-
Compare the efficacy of the rained-on plants to the non-rained-on plants for each formulation to determine the degree of rainfastness.
Visualizations
The following diagrams illustrate the mode of action of this compound and a typical experimental workflow for its analysis.
Caption: this compound's mode of action via HPPD inhibition.
Caption: Workflow for this compound formulation analysis.
References
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Weed Resistance to Tembotrione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating weed resistance to the HPPD-inhibiting herbicide, tembotrione.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of weed resistance to this compound?
A1: Weed resistance to this compound is broadly categorized into two main types:
-
Target-Site Resistance (TSR): This occurs due to genetic modifications in the target enzyme of this compound, 4-hydroxyphenylpyruvate dioxygenase (HPPD). These modifications can include mutations in the HPPD gene that reduce the binding affinity of the herbicide to the enzyme, or overexpression of the HPPD gene, leading to higher levels of the target enzyme.[1][2][3][4] However, target-site resistance to HPPD inhibitors is considered rare in naturally occurring weed populations.[5]
-
Non-Target-Site Resistance (NTSR): This is the more common mechanism of resistance to this compound and involves processes that reduce the amount of active herbicide reaching the target site. The most prevalent NTSR mechanism is enhanced herbicide metabolism, where the resistant plant rapidly detoxifies this compound into non-toxic forms. Other potential NTSR mechanisms include reduced herbicide absorption and translocation.
Q2: Which weed species have developed resistance to this compound?
A2: Resistance to this compound and other HPPD inhibitors has been documented in several economically important weed species, most notably in the Amaranthus genus. Key examples include:
-
Amaranthus tuberculatus (Common Waterhemp)
-
Amaranthus palmeri (Palmer Amaranth)
Q3: What is the role of cytochrome P450 enzymes in this compound resistance?
A3: Cytochrome P450 monooxygenases (P450s) are a large family of enzymes that play a critical role in the metabolic detoxification of herbicides, including this compound. In resistant weeds, certain P450 genes may be overexpressed, leading to an increased production of P450 enzymes that can rapidly metabolize this compound, rendering it harmless before it can reach the HPPD enzyme. Specific P450 genes, such as CYP81E8 and CYP72A1182, have been implicated in this compound resistance in Palmer amaranth.
Q4: Can resistance to this compound confer cross-resistance to other herbicides?
A4: Yes, particularly in cases of non-target-site resistance. Metabolic resistance, driven by enzymes like cytochrome P450s, can often detoxify a broad range of substrates. This means that weeds with enhanced metabolic capabilities may exhibit cross-resistance to other HPPD inhibitors (e.g., mesotrione, topramezone) and potentially to herbicides with entirely different modes of action.
Troubleshooting Guides
Guide 1: Investigating Target-Site Resistance (TSR)
| Issue/Observation | Possible Cause | Troubleshooting Step |
| No HPPD gene mutations identified in resistant individuals after sequencing. | 1. Resistance is likely due to a non-target-site mechanism. 2. The mutation is in a non-coding regulatory region affecting gene expression. 3. The sample size was too small to detect rare mutations. | 1. Proceed to investigate non-target-site resistance mechanisms (see Guide 2). 2. Perform quantitative PCR (qPCR) to assess HPPD gene expression levels. 3. Increase the number of individuals sequenced from the resistant population. |
| HPPD gene expression is not significantly higher in resistant plants compared to susceptible plants. | 1. Target-site resistance via gene overexpression is not the primary mechanism. 2. Experimental variability in qPCR assay. | 1. Focus on identifying point mutations in the HPPD gene or investigate NTSR. 2. Review qPCR protocol, including primer design, RNA quality, and data normalization. Ensure appropriate reference genes are used. |
| A novel mutation is identified in the HPPD gene, but its role in resistance is unclear. | The mutation may not affect herbicide binding or enzyme function. | 1. Perform in-vitro enzyme assays with the mutated HPPD protein to assess its sensitivity to this compound. 2. Use molecular modeling to predict the impact of the mutation on the herbicide binding site. 3. Express the mutated gene in a susceptible plant or microorganism to confirm its role in conferring resistance. |
Guide 2: Investigating Non-Target-Site Resistance (NTSR) - Metabolism
| Issue/Observation | Possible Cause | Troubleshooting Step |
| Inconsistent results in whole-plant dose-response assays. | 1. Variability in plant growth stage or environmental conditions. 2. Inconsistent herbicide application. | 1. Ensure uniform plant size and growth stage at the time of treatment. Maintain consistent greenhouse conditions (light, temperature, humidity). 2. Calibrate spray equipment carefully to ensure accurate and uniform herbicide delivery. |
| No significant difference in [14C]this compound absorption or translocation between resistant and susceptible plants. | Resistance is likely due to enhanced metabolism rather than reduced uptake or movement. | Proceed with metabolism studies to identify and quantify this compound metabolites. |
| Synergist (e.g., malathion, PBO) fails to reverse resistance to this compound. | 1. The specific P450s involved are not inhibited by the chosen synergist. 2. Other metabolic pathways (e.g., glutathione S-transferases) are involved in detoxification. 3. The synergist was not applied at an effective dose or timing. | 1. Test a range of synergists with different inhibitory profiles. 2. Investigate the role of other detoxification enzymes. 3. Optimize the dose and application timing of the synergist relative to the herbicide treatment. |
| Difficulty in identifying this compound metabolites. | 1. Metabolites are present at very low concentrations. 2. The analytical method (e.g., HPLC, LC-MS) is not optimized. | 1. Increase the amount of plant tissue extracted. 2. Optimize extraction protocols and analytical instrument parameters for the expected chemical properties of this compound metabolites. |
Quantitative Data Summary
Table 1: this compound Resistance Levels in Amaranthus Species
| Weed Species | Population | Resistance Factor (RF) | Primary Resistance Mechanism | Reference |
| Amaranthus palmeri | KCTR (Kansas) | 23-fold | Enhanced Metabolism (CYP81E8 overexpression) | |
| Amaranthus tuberculatus | NEB (Nebraska) | Not specified for this compound, but resistant | Enhanced Metabolism (Cytochrome P450s) |
Table 2: Effect of Cytochrome P450 Inhibitors on this compound Efficacy in Resistant Weeds
| Weed Species | Population | P450 Inhibitor | Observation | Reference |
| Amaranthus tuberculatus | HPPD-R (Nebraska) | Malathion, Piperonyl Butoxide (PBO), Amitrole | Restored the activity of this compound | |
| Amaranthus palmeri | KCTR (Kansas) | Malathion, Piperonyl Butoxide (PBO) | Reversed resistance to this compound |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
This protocol is used to determine the level of resistance by calculating the herbicide dose required to cause 50% growth reduction (GR50).
-
Plant Material: Grow seeds from both suspected resistant and known susceptible populations in pots in a greenhouse under controlled conditions.
-
Herbicide Application: When plants reach a consistent growth stage (e.g., 3-4 leaf stage), apply this compound at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Include a non-ionic surfactant as per herbicide label recommendations.
-
Data Collection: At a set time after treatment (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass. Dry the biomass to a constant weight.
-
Data Analysis: Express the dry weight of treated plants as a percentage of the untreated control. Use a non-linear regression model (e.g., log-logistic) to determine the GR50 for each population. The resistance factor (RF) is calculated as GR50 (resistant population) / GR50 (susceptible population).
Protocol 2: [14C]this compound Metabolism Study
This protocol investigates the rate of herbicide detoxification in resistant and susceptible plants.
-
Plant Treatment: Treat plants of a uniform size with a solution of radioactively labeled [14C]this compound applied to a single leaf.
-
Time-Course Sampling: Harvest treated plants at various time points after treatment (e.g., 6, 12, 24, 48 hours).
-
Extraction: Wash the treated leaf surface to remove unabsorbed herbicide. Homogenize the plant tissue in a suitable solvent (e.g., acetonitrile/water) to extract the herbicide and its metabolites.
-
Analysis: Separate the parent herbicide from its metabolites using High-Performance Liquid Chromatography (HPLC). Quantify the amount of radioactivity in the parent this compound and metabolite fractions using a radio-detector or liquid scintillation counting.
-
Data Interpretation: Compare the rate of this compound metabolism between the resistant and susceptible populations. A faster decline in the parent [14C]this compound and a corresponding increase in metabolites in the resistant population indicates enhanced metabolism.
Protocol 3: Synergist Assay with P450 Inhibitors
This protocol helps to confirm the involvement of cytochrome P450 enzymes in resistance.
-
Plant Preparation: Grow resistant and susceptible plants as described for the dose-response assay.
-
Synergist Application: Apply a P450 inhibitor, such as malathion or piperonyl butoxide (PBO), to a set of plants typically 1-2 hours before the herbicide treatment.
-
Herbicide Application: Apply this compound at a dose that is sublethal to the resistant population but lethal to the susceptible population.
-
Assessment: Observe plant injury and measure biomass reduction as in the dose-response assay.
-
Interpretation: A significant increase in this compound phytotoxicity in the resistant plants pre-treated with the synergist, compared to those treated with this compound alone, indicates that P450-mediated metabolism is a key mechanism of resistance.
Visualizations
Caption: Overview of Target-Site Resistance (TSR) to this compound.
Caption: Enhanced metabolism as a Non-Target-Site Resistance (NTSR) mechanism.
Caption: Experimental workflow for characterizing this compound resistance.
References
- 1. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying resistant mutations in the herbicide target site of the plant 4‐hydroxyphenylpyruvate dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tembotrione-Resistant Amaranthus palmeri
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tembotrione-resistant Amaranthus palmeri.
Troubleshooting Guides
Issue: Inconsistent results in this compound dose-response assays.
Possible Cause 1: Variability in plant growth stage.
-
Solution: Ensure all Amaranthus palmeri plants are at a consistent growth stage (e.g., 10-12 cm tall with 8-10 leaves) at the time of herbicide application.[1] Treating plants at different developmental stages can lead to varied responses to this compound.
Possible Cause 2: Environmental fluctuations.
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Solution: Maintain consistent and optimal environmental conditions in the greenhouse or growth chamber. This compound metabolism differences between resistant and susceptible plants are most prominent at 28°C.[2][3] Fluctuations in temperature, humidity, and light intensity can affect plant metabolism and herbicide efficacy.
Possible Cause 3: Improper herbicide application.
-
Solution: Calibrate spray equipment carefully to ensure a uniform and accurate application rate. Use a spray chamber with a flat fan nozzle to deliver a consistent volume of herbicide solution.
Possible Cause 4: Genetic variability within the plant population.
-
Solution: If working with a field-collected population, be aware that there may be a mix of susceptible and resistant individuals. Consider using a known, well-characterized resistant population for baseline experiments.
Issue: No significant difference in gene expression between resistant and susceptible plants.
Possible Cause 1: Incorrect timing of tissue sampling.
-
Solution: The expression of genes involved in herbicide metabolism, such as cytochrome P450s, can be induced by the herbicide. Collect leaf tissue at multiple time points after this compound application (e.g., 6 and 12 hours) to capture the peak of gene expression.[2]
Possible Cause 2: Poor RNA quality.
-
Solution: Immediately flash-freeze plant tissue in liquid nitrogen after collection and store at -80°C until RNA extraction. Use a robust RNA extraction protocol and assess RNA quality and quantity before proceeding with cDNA synthesis and qPCR.
Possible Cause 3: Inappropriate reference genes.
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Solution: Select and validate stable reference genes for Amaranthus palmeri for qPCR normalization. Beta-tubulin or carbamoyl phosphate synthetase have been used as reference genes in some studies.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Amaranthus palmeri?
A1: The primary mechanism of this compound resistance in Amaranthus palmeri is enhanced metabolism of the herbicide. This is often due to the increased expression and activity of cytochrome P450 monooxygenases (CYPs), which detoxify the this compound molecule before it can reach its target site, the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.
Q2: How can I confirm if my Amaranthus palmeri population is resistant to this compound?
A2: A whole-plant dose-response assay is the standard method to confirm and quantify the level of resistance. This involves treating plants with a range of this compound doses and comparing the response (e.g., biomass reduction, survival rate) to a known susceptible population. The resistance level can be expressed as a resistance index (RI), which is the ratio of the herbicide dose required to cause 50% mortality or growth reduction (LD50 or GR50) in the resistant population compared to the susceptible population.
Q3: Are there alternative herbicides to control this compound-resistant Amaranthus palmeri?
A3: Yes, several herbicides with different modes of action can be effective. These include:
-
Glufosinate: A glutamine synthetase inhibitor.
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2,4-D and Dicamba: Synthetic auxins.
-
PPO inhibitors (e.g., fomesafen, lactofen): Protoporphyrinogen oxidase inhibitors.
-
VLCFA inhibitors (e.g., S-metolachlor, pyroxasulfone): Very-long-chain fatty acid synthesis inhibitors.
It is crucial to rotate herbicides with different modes of action to prevent the evolution of further resistance.
Q4: What are some non-chemical methods to manage this compound-resistant Amaranthus palmeri?
A4: An integrated weed management (IWM) approach is highly recommended. Non-chemical methods include:
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Crop Rotation: Rotating crops allows for the use of different herbicides and cultural practices that can disrupt the weed life cycle.
-
Cover Crops: Planting cover crops can suppress weed emergence and growth by competing for light, water, and nutrients.
-
Tillage: Deep tillage can bury weed seeds, preventing them from germinating.
-
Hand Weeding: In smaller-scale experiments or to prevent seed production from escaped plants, hand weeding can be an effective, albeit labor-intensive, option.
Q5: How can I investigate the metabolic basis of this compound resistance in my experiments?
A5: A [¹⁴C]-tembotrione metabolism assay can be used to compare the rate of herbicide detoxification between resistant and susceptible plants. This involves treating plants with radiolabeled this compound and analyzing plant extracts at various time points using techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent herbicide and its metabolites.
Data Presentation
Table 1: this compound Dose-Response in Susceptible and Resistant Amaranthus palmeri
| Population | GR50 (g ai ha⁻¹) | Resistance Index (RI) |
| Susceptible (S) | 15.0 | - |
| Resistant (R) | 345.0 | 23.0 |
GR50: The herbicide rate that causes a 50% reduction in plant growth. Resistance Index (RI) = GR50 (R) / GR50 (S)
Table 2: Efficacy of Alternative Herbicides on this compound-Resistant Amaranthus palmeri
| Herbicide | Mode of Action (WSSA Group) | Control Efficacy (%) |
| Glufosinate | 10 | 90-100 |
| 2,4-D | 4 | 85-95 |
| Dicamba | 4 | 85-95 |
| Fomesafen | 14 | 80-90 |
| S-metolachlor | 15 | 75-85 |
Experimental Protocols
Whole-Plant this compound Dose-Response Assay
Objective: To determine the level of resistance to this compound in an Amaranthus palmeri population.
Materials:
-
Seeds of suspected resistant and a known susceptible Amaranthus palmeri population.
-
Pots (e.g., 10 cm diameter) filled with potting mix.
-
Growth chamber or greenhouse with controlled conditions (28°C/22°C day/night temperature, 16-hour photoperiod).
-
This compound herbicide formulation.
-
Calibrated laboratory spray chamber.
-
Deionized water.
-
Adjuvant (as recommended by the herbicide label).
Procedure:
-
Grow Amaranthus palmeri plants from seed in individual pots.
-
Thin seedlings to one plant per pot at the two-leaf stage.
-
Grow plants until they reach the 4-6 leaf stage (approximately 10-12 cm in height).
-
Prepare a range of this compound concentrations. A typical range for a dose-response assay might include 0, 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field rate (the 1X rate for this compound is approximately 92 g ai ha⁻¹).
-
Treat plants with the different herbicide doses using a calibrated spray chamber. Include an untreated control (0X).
-
Return plants to the growth chamber or greenhouse.
-
Assess plant injury (visual rating on a scale of 0-100%) and/or harvest above-ground biomass 21 days after treatment.
-
Analyze the data using a log-logistic dose-response model to calculate the GR50 or LD50 for each population.
Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To compare the expression levels of candidate genes (e.g., cytochrome P450s) involved in this compound resistance.
Materials:
-
Leaf tissue from this compound-treated and untreated resistant and susceptible Amaranthus palmeri plants.
-
Liquid nitrogen.
-
-80°C freezer.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR instrument.
-
SYBR Green qPCR master mix.
-
Primers for target and reference genes.
Procedure:
-
Collect leaf samples at specific time points after herbicide treatment (e.g., 0, 6, 12, 24 hours). Immediately flash-freeze in liquid nitrogen and store at -80°C.
-
Extract total RNA from the leaf tissue using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer and/or gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and cDNA template. A typical reaction volume is 20 µL.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Analyze the qPCR data using the 2-ΔΔCt method to determine the relative expression of the target gene, normalized to the reference gene(s).
Mandatory Visualizations
Caption: this compound metabolism and mechanism of action.
Caption: Workflow for a whole-plant dose-response assay.
Caption: Workflow for qPCR gene expression analysis.
References
- 1. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.mountainscholar.org [api.mountainscholar.org]
- 3. This compound detoxification in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor-resistant Palmer amaranth (Amaranthus palmeri S. Wats.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Tembotrione phytotoxicity symptoms in non-target crops
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tembotrione phytotoxicity in non-target plant species during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a selective, post-emergence herbicide belonging to the triketone chemical class.[1][2] Its primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3][4] This enzyme is critical for the biosynthesis of plastoquinone and tocopherols, which are essential cofactors for carotenoid production. By inhibiting HPPD, this compound disrupts carotenoid synthesis. Carotenoids protect chlorophyll from photo-oxidation; their absence leads to rapid chlorophyll destruction, resulting in the characteristic symptoms of phytotoxicity.
Q2: What are the classic visual symptoms of this compound phytotoxicity in sensitive, non-target plants?
A2: The most common symptom of this compound phytotoxicity is the bleaching or whitening of new foliar tissue, particularly in the meristematic regions. This is followed by chlorosis (yellowing) and eventual necrosis (tissue death) if the dose is sufficient. Other symptoms can include stunting of growth. In specific crops, unique symptoms may appear; for instance, this compound carryover has been observed to cause cracking in potato tubers.
Q3: Why is corn (maize) tolerant to this compound while other crops are sensitive?
A3: Corn's tolerance to this compound is primarily due to its ability to rapidly metabolize the herbicide into inactive, non-toxic compounds. This metabolic detoxification is often facilitated by cytochrome P450 enzymes. Furthermore, this compound is frequently co-formulated with a safener, such as isoxadifen-ethyl, which enhances the crop's metabolic breakdown of the herbicide, providing a high level of crop tolerance. Non-target crops lack this rapid metabolic capability, leading to the accumulation of the active compound and subsequent phytotoxicity.
Q4: What is herbicide carryover and how does it relate to this compound?
A4: Herbicide carryover occurs when herbicide residues persist in the soil from a previous growing season at concentrations high enough to injure subsequent, sensitive rotational crops. This compound can pose a carryover risk. Its dissipation in soil typically takes 45 to 60 days, with a half-life of 32-48 days, but this can be influenced by soil type, organic matter, moisture, and microbial activity. For example, carryover of this compound applied to corn has been shown to cause yield decline and tuber cracking in potatoes planted in the following season.
Q5: What environmental or application factors can influence the severity of this compound phytotoxicity?
A5: Several factors can exacerbate this compound injury in non-target species:
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Application Rate: Higher doses lead to more severe phytotoxicity.
-
Growth Stage: The developmental stage of the plant at the time of exposure can influence sensitivity.
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Environmental Stress: Plants under stress from drought, saturated soils, or cool temperatures are often less able to metabolize herbicides and may show more severe injury.
-
Sunlight: The activity of HPPD-inhibiting herbicides like this compound is highly dependent on light. High illumination intensities following exposure can accelerate the onset of bleaching symptoms.
-
Soil Properties: this compound is highly mobile in soil. Soil texture and organic matter content can affect its availability and persistence, influencing potential uptake by non-target plants and carryover risk.
Troubleshooting Guides
Problem: Unexpected bleaching and whitening observed in non-target plants in or near the experimental area.
This guide helps diagnose potential this compound exposure from sources like spray drift or soil residue.
Caption: Troubleshooting workflow for diagnosing this compound phytotoxicity.
Quantitative Data Summary
Table 1: Phytotoxicity of this compound in Grain Sorghum
This table summarizes the observed phytotoxicity and yield reduction in grain sorghum hybrids following post-emergence application of this compound. Data is synthesized from studies by Dan et al. (2021) and others.
| This compound Rate (g a.i./ha) | Application Stage | Max Visual Injury (%) | Average Yield Reduction (%) |
| 90 (+ atrazine 1000) | V3 - V5 | ~10 - 12% | ~25.9% |
| 180 (+ atrazine 1000) | V3 - V5 | ~15 - 18% | ~61.9% |
| 240 (+ atrazine) | V6 - V7 | ~16% | Data not specified |
Note: Visual injury ratings were typically highest 7-14 days after application, with some recovery observed by 28 days. Yield reduction demonstrates that even with visual recovery, this compound is not selective for grain sorghum at these rates and timings.
Experimental Protocols
Protocol 1: Assessing this compound Sensitivity in Wheat Genotypes
This protocol is based on the methodology used to identify differential sensitivity to this compound in wheat, involving cytochrome P450 inhibition.
Objective: To determine if sensitivity to this compound is linked to metabolic breakdown via P450 enzymes.
Materials:
-
Wheat genotypes to be tested (e.g., WW-1, WW-2 as tolerant checks; WW-24 as a sensitive check).
-
This compound solution at a recommended field dose (e.g., 92 g a.i./ha).
-
Malathion (a P450 inhibitor).
-
Greenhouse or growth chamber with controlled conditions.
-
Spraying equipment calibrated for small plot application.
Methodology:
-
Plant Growth: Grow wheat seedlings in pots to the 2-3 leaf stage.
-
Treatment Groups:
-
Group A: Untreated control.
-
Group B: this compound application only.
-
Group C: Pre-treatment with malathion, followed by this compound application.
-
-
Malathion Pre-treatment: For Group C, apply malathion 1-2 hours prior to the this compound application.
-
Herbicide Application: Apply this compound to Groups B and C using a calibrated sprayer to ensure uniform coverage.
-
Observation:
-
Visually assess phytotoxicity symptoms (bleaching, necrosis, stunting) at 3, 7, 14, and 21 days after treatment (DAT).
-
Record survival rates and biomass reduction at 21 DAT.
-
-
Analysis: Compare the phytotoxicity in Group B (this compound alone) with Group C (malathion + this compound). A significant increase in injury in Group C suggests that P450 enzymes are involved in metabolizing and detoxifying this compound in that genotype.
Protocol 2: Soil Bioassay for Detecting Herbicide Carryover
This protocol provides a simple and effective way to test for biologically active this compound residues in soil before planting a sensitive crop.
Objective: To determine if soil contains this compound residues at concentrations harmful to a sensitive indicator species.
Materials:
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Soil samples from the suspect area (e.g., field entrances, eroded knolls).
-
Control soil known to be free of herbicide residues.
-
Pots or containers for planting.
-
Seeds of a sensitive indicator species (e.g., soybean, oats, or a sensitive broadleaf species).
Methodology:
-
Sample Collection: Collect representative soil samples from areas suspected of having herbicide residue. For comparison, collect a sample from an area where carryover is not expected.
-
Potting: Fill and label three sets of pots:
-
Set A: Control (herbicide-free) soil.
-
Set B: Suspect soil.
-
Set C: Suspect soil from a different area (optional).
-
-
Planting: Plant 6-10 seeds of the indicator species in each pot, no deeper than 1/4 inch into the soil.
-
Growth Conditions: Place pots in a location with favorable temperature (>70°F), moisture, and light for germination and growth.
-
Observation:
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Monitor the pots for 2-3 weeks.
-
Observe seedlings for typical HPPD inhibitor injury symptoms: bleaching of emergent tissue, chlorosis, and necrosis.
-
-
Interpretation:
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No Injury: If seedlings in the suspect soil (Set B) grow as well as those in the control soil (Set A), significant carryover is unlikely.
-
Injury Observed: If seedlings in the suspect soil show bleaching symptoms not present in the control, it indicates the presence of active herbicide residues. The severity of the symptoms can provide a qualitative measure of the residue concentration.
-
Caption: Experimental workflow for a soil bioassay to detect herbicide carryover.
References
Technical Support Center: Optimizing Tembotrione Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of tembotrione in various soil types during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary soil factors that influence the efficacy of this compound?
A1: The efficacy and behavior of this compound in soil are significantly influenced by several key factors:
-
Soil Texture (Clay Content): this compound sorption (binding to soil particles) is directly related to the clay content. Higher clay content leads to increased sorption, which can reduce the amount of herbicide available in the soil solution for weed uptake.[1][2] Desorption is also lower in clayey soils, meaning the herbicide is less readily released back into the soil solution.[1][2]
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Organic Matter (OM): Similar to clay, higher soil organic matter content increases the sorption of this compound, thereby reducing its availability and potentially its efficacy.[1] Conversely, high organic matter can also accelerate microbial degradation of the herbicide.
-
Soil pH: Soil pH has an inverse relationship with this compound sorption. As soil pH increases, sorption tends to decrease. This compound, being an acidic herbicide, is more likely to be in an anionic (negatively charged) form in higher pH soils, leading to repulsion from negatively charged soil colloids and making it more available in the soil solution. However, this increased availability can also make it more susceptible to degradation. Liming the soil (raising the pH) has been shown to favor this compound degradation.
Q2: How does this compound degrade in the soil, and what is its expected persistence?
A2: this compound degradation in soil is a result of both biotic (microbial) and abiotic processes. Its persistence is often measured by its half-life (DT50), which can vary widely depending on environmental conditions.
-
Degradation: High organic matter soil can foster microbial activity, accelerating the degradation of this compound. The primary degradation process is microbial, forming metabolites such as TCMBA (a benzoic acid derivative).
-
Half-Life: The half-life of this compound can range from as short as 15.7 days at 35°C to over 90 days in soils with high clay and organic matter content. Factors like increased temperature and moisture generally lead to a shorter half-life, while dry conditions can prolong it. In some Red-Yellow Latosol soils, the half-life exceeded 90 days, indicating a risk of carryover to subsequent crops.
Q3: Can the use of adjuvants improve this compound efficacy?
A3: Yes, the addition of adjuvants can significantly enhance the post-emergence activity of this compound. The choice of adjuvant—such as non-ionic surfactants (NIS), crop oil concentrates (COC), or methylated seed oils (MSO)—can influence efficacy, and the response may vary by weed species. For instance, applying this compound with MSO nearly doubled its efficacy on 2- to 3-leaf fall panicum compared to mesotrione. The addition of a surfactant is considered essential to achieve satisfactory efficacy against a wide range of weeds in maize.
Q4: What is the effect of soil moisture on this compound's performance?
A4: Soil moisture is a critical factor for both the degradation and efficacy of this compound. Higher soil moisture content generally increases the rate of dissipation and degradation of the herbicide. For post-emergence applications, soil moisture can affect the physiological status of the weeds, influencing herbicide uptake and translocation, thereby impacting overall performance.
Troubleshooting Guide
Issue 1: Reduced Weed Control in Soils High in Clay or Organic Matter
-
Question: My experiments in clayey or high organic matter soils are showing poor weed control. Why is this happening and what can be done?
-
Answer: High clay and organic matter content strongly bind (adsorb) this compound, reducing its concentration in the soil solution and thus its availability for uptake by weeds. This leads to decreased efficacy.
-
Troubleshooting Steps:
-
Characterize Your Soil: Analyze the texture and organic matter percentage of your experimental soil.
-
Adjust Application Rate: In soils with high OM or clay, higher application rates may be necessary to compensate for sorption, but care must be taken to stay within recommended limits to avoid crop injury or carryover.
-
Consider Adjuvants: For post-emergence applications, ensure you are using an appropriate adjuvant like a Methylated Seed Oil (MSO) or Crop Oil Concentrate (COC) to maximize foliar uptake, which can help bypass the limitations of soil sorption.
-
-
Issue 2: Inconsistent Efficacy or Potential for Carryover Injury in Different Soil pH
-
Question: I'm observing variable this compound performance and am concerned about carryover effects. Could soil pH be the cause?
-
Answer: Yes, soil pH is a critical factor. This compound's persistence is highly dependent on pH.
-
In Low pH Soils (<6.0): Sorption is stronger, which can reduce immediate bioavailability but may increase persistence.
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In High pH Soils (>7.0): this compound is more available in the soil solution and more susceptible to microbial degradation, leading to a shorter half-life. However, in soils with low clay and organic matter, sorption coefficients are reduced as pH increases, making the herbicide more mobile.
-
Carryover Risk: A long half-life (sometimes over 90 days) has been observed in certain soil types, creating a risk of injury to succeeding sensitive crops.
-
Troubleshooting Steps:
-
Measure Soil pH: Regularly monitor the pH of your experimental soil.
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Conduct a Bioassay: Before planting a sensitive follow-crop, conduct a simple pot bioassay using the experimental soil to check for residual phytotoxicity.
-
Consider Liming: For acidic soils, liming can raise the pH and may accelerate this compound degradation, reducing carryover risk.
-
-
Issue 3: Poor Control of Specific Weed Species
-
Question: this compound is effective on some weeds in my experiment but not others. What could be the reason?
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Answer: this compound has a specific weed control spectrum. While it is effective against a wide range of broadleaf and grass weeds, some species may be inherently more tolerant. Efficacy can also be influenced by the weed's growth stage at the time of application and environmental conditions.
-
Troubleshooting Steps:
-
Confirm Weed Species: Accurately identify the weed species that are not being controlled.
-
Check Application Timing: Ensure this compound is applied at the correct growth stage for the target weeds as specified in efficacy guidelines (typically early post-emergence when weeds are small and actively growing).
-
Evaluate Adjuvant and Tank Mixes: The choice of adjuvant can impact efficacy on different species. In some cases, a tank mix with another herbicide may be necessary to broaden the control spectrum. For example, combining this compound with atrazine has shown superior results to sole applications.
-
-
Data Presentation
Table 1: Effect of Soil Properties and Environmental Conditions on this compound Half-Life (DT₅₀)
| Soil Type / Condition | Clay Content (%) | Organic Matter (%) | pH | Temperature (°C) | Moisture | Half-Life (Days) | Reference |
| Loamy Soil | N/A | N/A | N/A | 35 | N/A | 15.7 | |
| Loamy Soil | N/A | N/A | N/A | N/A | Air-dry | 33.0 | |
| Test Soils (Range) | N/A | High | N/A | N/A | N/A | 32 - 48 | |
| Red-Yellow Latosol (Rio Paranaíba) | 66.0 | 3.13 | 5.3 | N/A | N/A | > 90 | |
| Red-Yellow Latosol (Viçosa, no liming) | 35.0 | 2.01 | 4.7 | N/A | N/A | > 90 | |
| Red-Yellow Latosol (Viçosa, with liming) | 35.0 | 2.01 | 6.2 | N/A | N/A | 32 |
Table 2: Adsorption of this compound in Different Soil Types
| Soil Type | Adsorption Intensity (Freundlich Model) | Adsorption Capacity (mg/kg) | Key Influencing Factors | Reference |
| Red Soil | Highest | 2.1 - 20.2 | Low pH, High OM & Cation Content | |
| Paddy Soil | High | 2.1 - 20.2 | Low pH, High OM & Cation Content | |
| Black Soil | Medium | 2.1 - 20.2 | Low pH, High OM & Cation Content | |
| Fluvo-aquic Soil | Lowest | 2.1 - 20.2 | Low pH, High OM & Cation Content |
Experimental Protocols
Protocol 1: Evaluating this compound Sorption and Desorption in Soil
This protocol is based on the oscillating equilibrium method described in the literature.
-
Soil Preparation: Air-dry soil samples and pass them through a 2-mm sieve. Characterize the soil for pH, organic matter content, and texture.
-
Sorption Kinetics:
-
Prepare a stock solution of this compound (e.g., 10 mg/L) in a 0.01 M CaCl₂ solution.
-
Add a known mass of soil (e.g., 5 g) to a series of centrifuge tubes.
-
Add a specific volume of the this compound solution (e.g., 25 mL) to each tube.
-
Place the tubes on a shaker and agitate at a constant temperature (e.g., 25°C) for different time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to determine the time to reach equilibrium.
-
After agitation, centrifuge the samples (e.g., at 4000 rpm for 10 min).
-
Filter the supernatant and analyze the this compound concentration using High-Performance Liquid Chromatography (HPLC).
-
-
Sorption Isotherms:
-
Prepare a range of this compound concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 mg/L) in 0.01 M CaCl₂.
-
Add a known mass of soil to centrifuge tubes and add the different concentration solutions.
-
Agitate the tubes for the equilibrium time determined in the kinetics study.
-
Centrifuge, filter, and analyze the supernatant for this compound concentration via HPLC.
-
Calculate the amount of this compound sorbed to the soil by the difference between the initial and equilibrium concentrations.
-
-
Desorption:
-
After the sorption step, decant the supernatant from the tubes.
-
Add a fresh solution of 0.01 M CaCl₂ (without this compound) to the soil pellet.
-
Shake for the same equilibrium time, centrifuge, and analyze the supernatant for the desorbed this compound. Repeat this step several times to evaluate desorption characteristics.
-
Protocol 2: Determining this compound Half-Life in Soil
This protocol is adapted from laboratory incubation studies.
-
Soil Preparation: Use fresh soil samples that have not been treated with herbicides previously. Sieve the soil (2-mm) and adjust moisture to a specific level (e.g., 75% of field capacity).
-
Herbicide Application:
-
Place a known mass of the prepared soil (e.g., 1 kg) into incubation containers.
-
Apply this compound at a rate relevant to field conditions (e.g., 100.8 g/ha). Use a precision sprayer for uniform application.
-
Thoroughly homogenize the treated soil.
-
-
Incubation:
-
Incubate the soil containers in the dark at a constant temperature (e.g., 25°C). Maintain soil moisture by adding water as needed.
-
Use a flow-through or biometer system if trapping CO₂ for mineralization studies is required.
-
-
Sampling:
-
Collect soil samples in triplicate at predetermined intervals (e.g., 0, 3, 7, 15, 30, 45, 60, 90 days after treatment).
-
Store samples in a freezer until analysis to halt microbial activity.
-
-
Extraction and Analysis:
-
Extract this compound from the soil samples using an appropriate solvent (e.g., dichloromethane) and a method like QuEChERS.
-
Analyze the concentration of this compound in the extracts using HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Use first-order kinetics to calculate the dissipation rate constant (k) and the half-life (DT₅₀ = ln(2)/k).
-
Visualizations
Caption: Troubleshooting workflow for diagnosing poor this compound efficacy.
Caption: Factors influencing this compound's fate and availability in soil.
Caption: Experimental workflow for a soil sorption isotherm study.
References
Technical Support Center: Tembotrione Activity and Environmental Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the herbicide tembotrione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the influence of environmental conditions on this compound's herbicidal activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, post-emergence herbicide that belongs to the triketone class of chemicals.[1] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is critical for carotenoid biosynthesis in plants.[1] By inhibiting HPPD, this compound disrupts the production of carotenoids, which are essential for protecting chlorophyll from photooxidation.[1] This leads to the bleaching of foliar tissue, followed by necrosis and eventual death of the susceptible weed.
Q2: How does light intensity affect the efficacy of this compound?
A2: The herbicidal activity of HPPD inhibitors like this compound is highly dependent on light. Increased light intensity following application generally enhances the activity of this compound, leading to a more rapid and potent herbicidal effect. Under high illumination, this compound demonstrates a very fast "burn-down" of weeds.
Q3: What is the impact of soil properties on this compound's activity?
A3: Soil characteristics, including texture, organic matter content, and moisture, significantly influence the efficacy and persistence of this compound. The level of weed suppression can be weaker in heavier soils with higher clay and organic matter content, especially at lower application rates. This compound's persistence in soil is also affected by these factors, with a longer half-life observed in soils with higher clay and organic matter content. Conversely, its degradation is faster in lighter, sandy soils. Soil pH also plays a role, with higher pH levels potentially reducing the persistence of this compound.
Q4: How does soil moisture influence this compound's activity and degradation?
A4: Soil moisture is a critical factor for both the efficacy and degradation of this compound. For soil-applied herbicides to be absorbed by plant roots, they must be present in the soil solution. Higher soil moisture content generally leads to increased dissipation of this compound. Its half-life is shorter in soils with higher moisture levels compared to air-dry conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or inconsistent weed control. | Inadequate light intensity. | Ensure that experiments are conducted under sufficient and consistent light conditions. For growth chamber experiments, verify the light intensity and photoperiod. Field experiments should be planned for sunny days when possible. |
| Suboptimal temperature. | Maintain optimal temperature ranges for your experiments. Efficacy can be reduced at lower temperatures. | |
| Low relative humidity. | For foliar applications, higher relative humidity can improve herbicide uptake. If possible, control and monitor humidity levels in your experimental setup. | |
| Incorrect application timing. | Apply this compound at the recommended growth stage of the target weeds for optimal efficacy. | |
| Variability in results across different soil types. | Differences in soil texture and organic matter. | Characterize the soil used in your experiments (texture, organic matter content, pH). Be aware that higher clay and organic matter content can lead to increased sorption and reduced availability of this compound. |
| Variations in soil moisture. | Standardize soil moisture levels in your experiments. Inconsistent moisture can affect both herbicide availability and degradation rates. | |
| Unexpected crop phytotoxicity. | Application on a sensitive crop variety. | Verify the tolerance of the specific crop cultivar to this compound. Some varieties may exhibit higher sensitivity. |
| Interaction with other agrochemicals. | Be cautious when applying this compound in combination with other pesticides, as this can sometimes increase crop phytotoxicity. | |
| Rapid degradation or loss of activity. | High soil moisture and temperature. | Be aware that high soil moisture and temperature can accelerate the degradation of this compound, potentially reducing its residual activity. |
| High soil pH. | Consider the pH of your soil, as higher pH can lead to faster degradation of this compound. |
Quantitative Data Summary
Table 1: Effect of Light Intensity on this compound Efficacy
| Light Intensity | Mean Efficacy (% of untreated control) - 2 Weeks After Application | Mean Efficacy (% of untreated control) - 4 Weeks After Application |
| High Illumination | >90% | >90% |
| Low Illumination | ~80% | ~85% |
Source: Adapted from a growth chamber experiment comparing this compound to other HPPD inhibitors. The data indicates that while effective under both conditions, high illumination leads to faster and slightly higher overall efficacy.
Table 2: Effect of Soil Type on this compound Efficacy at a Low Application Rate (12.5 g a.i./ha)
| Soil Type | Texture | Organic Matter (%) | Mean Efficacy (% of untreated control) |
| Schwanheim | Loamy Sand | 1.5 | High |
| Hattersheim | Silt Loam | 2.0 | Medium |
| Trebur | Clay Loam | 2.5 | Low |
Source: Adapted from a glasshouse test. The results show a decline in weed suppression in heavier soils with higher organic matter content at a low application rate, indicating a residual efficacy component influenced by soil characteristics.
Table 3: Half-life of this compound in Different Soil Types
| Soil Type | Clay Content (%) | Organic Matter (%) | pH | Half-life (days) |
| Yellow Latosol | 15 | 1.2 | 5.8 | 32 |
| Red-Yellow Latosol (with liming) | 30 | 2.5 | 6.5 | 51 |
| Red-Yellow Latosol (without liming) | 30 | 2.5 | 5.0 | >90 |
| Red-Yellow Latosol | 45 | 3.0 | 4.8 | >90 |
Source: This table summarizes data from studies on this compound's persistence in different soils. It highlights that higher clay and organic matter content, along with lower pH, can increase the half-life of this compound.
Experimental Protocols
Protocol 1: Evaluating the Effect of Light Intensity on this compound Efficacy
Objective: To determine the impact of high and low light intensity on the herbicidal activity of this compound.
Materials:
-
This compound formulation
-
Target weed species (e.g., Amaranthus retroflexus, Chenopodium album) grown in pots
-
Growth chambers with controllable light intensity (e.g., one set to high intensity and another to low intensity)
-
Spraying equipment calibrated for accurate application
-
Untreated control plants for comparison
Methodology:
-
Plant Preparation: Grow the target weed species in uniform pots to a specific growth stage (e.g., 2-4 true leaves).
-
Acclimatization: Place the potted plants in the respective high and low light intensity growth chambers for a period of acclimatization before herbicide application.
-
Herbicide Application: Prepare the this compound solution at the desired concentration. Apply the solution uniformly to the plants in each growth chamber using a calibrated sprayer. Include an untreated control group in each chamber that is sprayed only with water and any adjuvant used in the herbicide formulation.
-
Incubation: Return the treated plants to their respective growth chambers and maintain them under the specified light, temperature, and humidity conditions for the duration of the experiment.
-
Data Collection: Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after application) compared to the untreated control plants.
-
Data Analysis: Analyze the data to compare the efficacy of this compound under the two different light regimes.
Protocol 2: Assessing the Influence of Soil Type on this compound Activity
Objective: To evaluate the effect of different soil textures and organic matter content on the efficacy of this compound.
Materials:
-
This compound formulation
-
Target weed species seeds
-
Different soil types with varying textures and organic matter content (e.g., sandy loam, silt loam, clay loam)
-
Pots for growing plants
-
Greenhouse or controlled environment chamber
-
Spraying equipment
Methodology:
-
Soil Preparation: Fill pots with the different soil types.
-
Planting: Sow the seeds of the target weed species in the pots and allow them to grow to a consistent growth stage.
-
Herbicide Application: Apply this compound at various rates to the plants in each soil type. Include an untreated control for each soil type.
-
Incubation: Place the treated pots in a greenhouse or controlled environment with consistent light, temperature, and watering.
-
Data Collection: After a predetermined period (e.g., 21 or 28 days), harvest the above-ground biomass of the weeds in each pot. Dry the biomass in an oven until a constant weight is achieved.
-
Data Analysis: Calculate the percent reduction in biomass for each treatment compared to the untreated control for each soil type. Analyze the data to determine the influence of soil characteristics on this compound's efficacy.
Visualizations
Caption: Mechanism of action of this compound as an HPPD inhibitor.
References
Technical Support Center: Tembotrione Application & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of tembotrione in experimental settings.
I. Troubleshooting Poor Weed Control
This section addresses common issues encountered during the application of this compound that may lead to reduced efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the initial symptoms to look for after this compound application, and how long do they take to appear?
A1: Following a successful application of this compound, sensitive plants will exhibit bleaching and chlorosis (whitening or yellowing) of the newly developing foliar tissues.[1] These symptoms are a result of the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for carotenoid biosynthesis.[2][3][4] Carotenoids protect chlorophyll from photooxidation, so their depletion leads to the characteristic bleaching.[4] Necrosis (tissue death) and subsequent plant death typically occur within two weeks of application.
Q2: My target weeds are showing initial bleaching but seem to be recovering. What could be the cause?
A2: Recovery after initial symptoms can be attributed to several factors:
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Sub-lethal Dose: The applied concentration of this compound may have been too low to be lethal. This can happen due to incorrect calculation, improper sprayer calibration, or poor coverage.
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Weed Size: this compound is most effective on smaller, actively growing weeds, typically at the 1-4 leaf stage. Larger, more mature weeds may have the capacity to metabolize the herbicide before it causes irreversible damage.
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Metabolic Resistance: The weed population may have developed metabolic resistance, allowing it to detoxify the herbicide faster than susceptible populations. This is often mediated by cytochrome P450 monooxygenases.
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Environmental Factors: Unfavorable environmental conditions at the time of or following application can reduce herbicide uptake and translocation.
Q3: I'm seeing variable weed control across my experimental plots. What are the likely reasons for this inconsistency?
A3: Inconsistent weed control can stem from a variety of factors:
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Application Error: Uneven application due to improper spray boom height, nozzle wear, or inconsistent travel speed can lead to areas of under-dosing.
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Environmental Variability: Differences in soil properties (pH, organic matter, texture) across plots can affect this compound's availability and persistence. For instance, higher clay and organic matter content can increase sorption, making the herbicide less available for uptake by weeds.
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Weed Distribution and Density: Patches of more tolerant weed species or higher weed densities in certain areas can give the appearance of failed control.
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Light Intensity: this compound's efficacy is dependent on light. Areas with significant shading may exhibit reduced weed control.
II. Factors Influencing this compound Efficacy
This section details the key environmental and application parameters that can impact the performance of this compound.
Data Presentation: Factors Affecting this compound Efficacy
| Factor | Optimal Conditions | Sub-optimal Conditions & Impact on Efficacy |
| Temperature | 20°C - 35°C | < 20°C: Reduced metabolic activity in weeds, leading to slower uptake and translocation of the herbicide. > 35°C: Weeds may be under heat stress, reducing herbicide absorption. |
| Light Intensity | High light intensity (e.g., full sun) | Low light intensity (e.g., 9% of full light) can significantly reduce efficacy. This compound's mode of action relies on photooxidation, which is driven by light. |
| Soil pH | Slightly acidic to neutral | Alkaline soils can increase the degradation rate of some herbicides. While specific quantitative data for this compound is limited, soil pH is known to influence the availability and degradation of herbicides. |
| Soil Organic Matter & Texture | Lower organic matter and lighter soil texture | High organic matter and heavy clay soils can lead to increased adsorption of this compound, reducing its bioavailability for weed uptake. |
| Rainfall | Rain-free period of at least 4 hours post-application | Rainfall shortly after application can wash the herbicide off the leaf surface before it can be adequately absorbed. |
III. Tank Mixing and Adjuvants
Q4: Can I tank-mix this compound with other herbicides? Are there any known incompatibilities?
A4: Tank-mixing this compound with other herbicides can broaden the spectrum of weed control. A common and effective tank-mix partner is atrazine, which has been shown to enhance the efficacy of this compound. However, caution should be exercised when creating tank mixes, as antagonism (reduced efficacy of one or both components) or phytotoxicity to the desired crop can occur. For example, some studies have shown that tank-mixing this compound with glufosinate can be antagonistic. It is always recommended to perform a jar test to check for physical compatibility before mixing in the spray tank.
Known Compatible Tank-Mix Partners:
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Atrazine
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Isoxadifen-ethyl (often included in this compound formulations as a safener)
Q5: What is the role of adjuvants in this compound applications?
A5: Adjuvants are crucial for maximizing the efficacy of post-emergence herbicides like this compound. They can improve spray droplet retention on the leaf surface, enhance penetration through the waxy cuticle, and increase the overall absorption of the active ingredient. The addition of a surfactant is often recommended to achieve satisfactory weed control with this compound.
IV. Weed Resistance to this compound
Q6: How can I determine if poor weed control is due to herbicide resistance?
A6: Herbicide resistance is the inherited ability of a weed population to survive an herbicide application that would normally be lethal. Distinguishing resistance from other causes of poor control requires a systematic approach. The first step is to rule out other factors such as application errors, unfavorable weather conditions, and improper weed staging. If these can be eliminated, herbicide resistance should be investigated.
Troubleshooting Workflow for Suspected Herbicide Resistance
Caption: A logical workflow for diagnosing the cause of poor weed control.
V. Experimental Protocols
This section provides detailed methodologies for key experiments to investigate issues with this compound efficacy.
Protocol 1: Whole-Plant Dose-Response Bioassay for Herbicide Resistance
This protocol is adapted from established methods for herbicide resistance testing.
Objective: To determine the level of resistance in a weed population by comparing its response to a range of herbicide doses with that of a known susceptible population.
Materials:
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Seeds from the suspected resistant weed population and a known susceptible population.
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Pots (3-4 inches in diameter) filled with a standard potting mix.
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This compound stock solution.
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Precision bench sprayer.
-
Growth chamber or greenhouse with controlled conditions.
Procedure:
-
Plant Preparation:
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Germinate seeds of both the suspected resistant (R) and susceptible (S) populations.
-
Transplant seedlings at a similar growth stage (e.g., two-leaf stage) into individual pots. Use multiple replicates for each dose (e.g., 5-10 plants per dose).
-
Allow plants to establish in a growth chamber or greenhouse under optimal conditions.
-
-
Herbicide Application:
-
Prepare a series of this compound dilutions to cover a range of doses (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, where 1x is the recommended field rate).
-
Apply the different herbicide doses to the respective R and S plants using a precision bench sprayer. Ensure uniform coverage.
-
Include an untreated control (0x) for both populations.
-
-
Incubation and Evaluation:
-
Return the treated plants to the growth chamber or greenhouse.
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Visually assess plant injury (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the final evaluation, harvest the above-ground biomass, dry it in an oven, and weigh it.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass for each dose relative to the untreated control.
-
Use a statistical software to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to generate dose-response curves.
-
From these curves, determine the dose required to cause 50% growth reduction (GR₅₀) for both the R and S populations. The resistance index (RI) can be calculated as the ratio of the GR₅₀ of the R population to the GR₅₀ of the S population.
-
Protocol 2: Cytochrome P450 Inhibition Assay
This protocol is based on studies investigating metabolic herbicide resistance.
Objective: To determine if metabolic detoxification via cytochrome P450 enzymes is responsible for this compound resistance.
Materials:
-
Plants from the suspected resistant (R) and susceptible (S) populations.
-
This compound.
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A cytochrome P450 inhibitor, such as malathion.
-
Precision bench sprayer.
-
Growth chamber or greenhouse.
Procedure:
-
Plant Preparation:
-
Grow R and S plants to the appropriate treatment stage as described in Protocol 1.
-
-
Inhibitor and Herbicide Application:
-
Treat a subset of the R and S plants with the P450 inhibitor (e.g., malathion at a pre-determined non-phytotoxic rate) approximately 1-2 hours before the this compound application.
-
Apply this compound at a dose that is known to be sub-lethal to the R population but effective on the S population.
-
Include appropriate controls: untreated, this compound alone, and inhibitor alone for both populations.
-
-
Evaluation:
-
Assess plant injury and/or measure biomass reduction as described in Protocol 1.
-
-
Interpretation:
-
If the application of the P450 inhibitor significantly increases the efficacy of this compound on the R population (i.e., greater injury or biomass reduction compared to this compound alone), it suggests that cytochrome P450-mediated metabolism is a mechanism of resistance in that population.
-
Mode of Action of this compound
Caption: The biochemical pathway illustrating this compound's mode of action.
References
- 1. Article - Why Isn’t My Herbicide Working? Five Common Mistakes [agrigem.co.uk]
- 2. Herbicidal characteristics and field control efficacy evaluation of this compound in maize field [nyxxb.cn]
- 3. Effect of Different Temperatures on Herbicide Efficacy for the Management of the Invasive Weed Solanum rostratum Dunal (Family: Solanaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poor Herbicide Performance? Try This Simple Fix | Mossy Oak [mossyoak.com]
Technical Support Center: Tembotrione Soil Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the degradation pathways and rates of tembotrione in soil.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in soil?
A1: this compound in soil primarily degrades through microbial activity. The main pathway involves the cleavage of the β-triketone ring, leading to the formation of several metabolites. The major metabolite consistently identified is 2-(2-chloro-4-methyl-3-(2,2,2-trifluoroethoxy)methyl)benzoic acid (TCMBA).[1][2] Other minor metabolites may also be formed through further biotransformation of TCMBA.[1] Abiotic degradation through photolysis on the soil surface can also occur, but microbial degradation is considered the primary dissipation mechanism in soil.[3][4]
Q2: What is the expected half-life (DT50) of this compound in soil?
A2: The half-life of this compound in soil can vary significantly depending on soil properties and environmental conditions. Reported half-lives generally range from 7.2 to over 90 days. Factors influencing the degradation rate include soil organic matter content, pH, moisture, and temperature. Higher organic matter, moisture, and temperature generally lead to faster degradation due to increased microbial activity.
Q3: What are the key soil properties that influence this compound degradation?
A3: Soil organic matter, clay content, and pH are critical factors. Higher organic matter and clay content can increase the sorption of this compound, which may reduce its bioavailability for microbial degradation. Conversely, higher organic matter can also enhance microbial populations, potentially accelerating degradation. Soil pH can affect both the chemical stability of this compound and the activity of soil microorganisms.
Q4: Can this compound and its metabolites leach into groundwater?
A4: this compound exhibits low to moderate mobility in soil. However, its major metabolite, TCMBA, has shown a higher potential for leaching. Therefore, under certain conditions, particularly in sandy soils with low organic matter, there is a potential for TCMBA to reach groundwater.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound or its metabolites during extraction. | - Inefficient extraction solvent. - Strong sorption to soil particles. - Degradation during the extraction process. | - Optimize the extraction solvent system. Acetonitrile or acetone followed by partitioning with dichloromethane have been used successfully. - Consider using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been shown to provide good recoveries. - For strongly sorbed residues, techniques like microwave-assisted extraction may be necessary. - Ensure samples are processed promptly and stored properly (e.g., frozen) to minimize degradation. |
| High variability in degradation rates between replicate samples. | - Non-homogenous soil samples. - Inconsistent moisture levels or temperature during incubation. - Uneven application of this compound to the soil samples. | - Thoroughly mix and sieve the soil before the experiment to ensure homogeneity. - Use a controlled environment incubator to maintain consistent temperature and moisture levels. Regularly check and adjust soil moisture content. - Apply this compound in a solution to ensure even distribution throughout the soil sample. |
| Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. | - Co-eluting matrix components from the soil extract interfering with the ionization of the target analytes. | - Optimize the clean-up step of your sample preparation. For QuEChERS, this may involve using different sorbents like C18 or graphitized carbon black (GCB). - Dilute the final extract to reduce the concentration of matrix components. - Use a matrix-matched calibration curve to compensate for matrix effects. - Employ isotopically labeled internal standards for more accurate quantification. |
| No degradation of this compound observed over the experimental period. | - Low microbial activity in the soil. - Sub-optimal incubation conditions (e.g., too low temperature or moisture). - Sterilization of the soil sample during collection or preparation. | - Use fresh, viable soil with a known microbial population. Avoid autoclaving the soil if studying microbial degradation. - Ensure incubation conditions are conducive to microbial activity (e.g., temperature around 20-25°C and moisture at 40-60% of water holding capacity). - To confirm the role of microbes, include a sterilized soil control in your experimental setup. |
Quantitative Data Summary
Table 1: Reported Half-lives (DT50) of this compound in Soil under Various Conditions
| Soil Type | Organic Matter (%) | pH | Temperature (°C) | Moisture Condition | Half-life (days) | Reference |
| Loamy Soil | Not specified | Not specified | 35 | Not specified | 15.7 | |
| Loamy Soil | Not specified | Not specified | Not specified | Air-dry | 33 | |
| Test Soil | High | Not specified | Not specified | Not specified | 32-48 | |
| Clay Loam | Not specified | Not specified | Not specified | Not specified | 7.2 - 13.4 | |
| Sandy Loam | Not specified | Not specified | Not specified | Not specified | 7.2 - 13.4 | |
| Yellow Latosol | 1.1 | 5.7 | Not specified | Not specified | 32 | |
| Red-Yellow Latosol (with liming) | 2.5 | 6.2 | Not specified | Not specified | 51 | |
| Red-Yellow Latosol (without liming) | 2.5 | 4.7 | Not specified | Not specified | >90 |
Experimental Protocols
Key Experiment: Aerobic Soil Metabolism of this compound
This protocol outlines a typical laboratory experiment to determine the degradation rate and identify metabolites of this compound in soil under aerobic conditions.
1. Soil Collection and Preparation:
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Collect surface soil (0-20 cm depth) from a site with no recent pesticide application.
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Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large debris.
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Characterize the soil for its physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.
2. Experimental Setup:
-
Weigh a known amount of the prepared soil (e.g., 100 g dry weight equivalent) into individual incubation vessels (e.g., glass flasks).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
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Fortify the soil samples with the this compound solution to achieve the desired concentration. Ensure the solvent is allowed to evaporate completely.
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Adjust the soil moisture content to 40-60% of its maximum water holding capacity.
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Cover the flasks with a gas-permeable material to allow for air exchange while minimizing water loss.
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Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
3. Sampling:
-
Destructively sample replicate flasks at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Store the collected samples at -20°C until extraction and analysis.
4. Sample Extraction (Modified QuEChERS Method):
-
To a subsample of soil (e.g., 10 g), add a specific volume of water and an extraction solvent (e.g., acetonitrile).
-
Add extraction salts (e.g., MgSO₄ and NaCl) and shake vigorously.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Take an aliquot of the acetonitrile supernatant for clean-up.
-
For clean-up, add a mixture of sorbents (e.g., primary secondary amine (PSA) and C18) to the extract, vortex, and centrifuge.
-
Filter the supernatant into an autosampler vial for analysis.
5. Analysis by LC-MS/MS:
-
Analyze the extracts using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and acetonitrile with additives like formic acid or ammonium acetate to improve ionization.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the quantification of this compound and its expected metabolites.
6. Data Analysis:
-
Plot the concentration of this compound against time.
-
Determine the degradation kinetics (e.g., first-order kinetics) and calculate the half-life (DT50) of this compound in the soil.
-
Identify and quantify the formation and decline of major metabolites like TCMBA.
Visualizations
References
- 1. Ultimate fate of herbicide this compound and its metabolite TCMBA in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sorption and Desorption of this compound and its Metabolite AE 1417268 in Soils with Different Attributes - Advances in Weed Science [awsjournal.org]
- 4. Persistence and degradation of this compound in loamy soil: Effect of various organic amendments, moisture regimes and temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tembotrione and Soil pH Interactions
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the impact of soil pH on the availability and persistence of the herbicide tembotrione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a post-emergence herbicide used to control a wide range of broadleaf and grass weeds in crops like maize and sweetcorn.[1][2] It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment synthesis in susceptible plants.[2]
Q2: How does soil pH generally affect this compound's behavior in soil?
A2: Soil pH is a critical factor influencing this compound's availability and persistence. This compound is an acidic herbicide with a pKa of 3.2.[3] This means that in soils with higher pH (less acidic), the this compound molecule is more likely to be in its anionic (negatively charged) form. This negative charge leads to repulsion from negatively charged soil colloids (like clay and organic matter), increasing its concentration in the soil solution and making it more available for plant uptake or degradation. Conversely, in acidic soils (low pH), more of the herbicide is in its neutral molecular form, which is more readily adsorbed to soil particles.[4]
Q3: Does higher soil pH increase or decrease this compound's persistence?
A3: Higher soil pH generally decreases this compound's persistence (reduces its half-life). This is because the increased availability of this compound in the soil solution at higher pH levels makes it more accessible to soil microorganisms for degradation. Liming the soil, which raises the pH, has been shown to favor the degradation of this compound.
Q4: What is the "carryover" effect of this compound and how is it related to soil pH?
A4: "Carryover" refers to the persistence of an herbicide in the soil at concentrations sufficient to damage subsequent, sensitive crops. In the case of this compound, carryover is a concern, particularly in acidic soils with high clay and organic matter content. In these conditions, this compound is more strongly adsorbed to soil particles, making it less available for degradation and leading to a longer half-life. This can result in unintended damage to rotational crops.
Troubleshooting Guide
Problem: I am observing unexpected phytotoxicity in my rotational crops following a this compound application. What could be the cause?
-
Possible Cause: Herbicide carryover due to high persistence in the soil.
-
Troubleshooting Steps:
-
Check Soil pH: Low soil pH (<6.0) can significantly increase the adsorption of this compound to soil colloids, reducing its degradation rate and increasing the risk of carryover.
-
Analyze Soil Texture and Organic Matter: Soils with high clay and organic matter content have more binding sites for this compound, which can also contribute to its persistence.
-
Review Application Rates: Ensure that the applied rates were within the recommended limits for your soil type and environmental conditions.
-
Consider Environmental Factors: Dry conditions can limit the microbial degradation of herbicides, leading to increased persistence.
-
Problem: My efficacy studies are showing lower than expected weed control with this compound.
-
Possible Cause: Reduced availability of this compound in the soil solution.
-
Troubleshooting Steps:
-
Evaluate Soil pH: Very acidic soils can lead to strong adsorption of this compound, reducing its concentration in the soil water and thus its availability for weed uptake.
-
Assess Soil Organic Matter and Clay Content: High levels of organic matter and clay can bind this compound, making it less available for herbicidal activity.
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Moisture Levels: Adequate soil moisture is necessary to ensure the herbicide is in the soil solution and can be taken up by weed roots.
-
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of soil pH and other soil properties on this compound's half-life and sorption.
Table 1: Effect of Soil Properties and Liming on this compound Half-Life (DT₅₀)
| Soil Type | Location | Liming | pH | Clay (%) | Organic Matter (%) | Half-Life (DT₅₀) (days) |
| Red-Yellow Latosol | Viçosa, MG | Without | 4.6 | 32 | 1.83 | >90 |
| Red-Yellow Latosol | Viçosa, MG | With | 5.8 | 32 | 1.83 | Not specified, but degradation favored |
| Red-Yellow Latosol | Rio Paranaíba, MG | Without | 4.9 | 64 | 2.93 | >90 |
| Yellow Latosol | Sooretama, ES | Without | 5.1 | 15 | 1.42 | 32 |
| Red-Yellow Latosol | Gurupi, TO | Without | 5.4 | 12 | 1.05 | Not specified |
| Red-Yellow Latosol | Gurupi, TO | With | 6.2 | 12 | 1.05 | Not specified, but degradation favored |
Data adapted from Silva et al., 2019.
Table 2: Freundlich Sorption Coefficients (Kf) for this compound in Different Soils
| Soil Type | pH | Clay (%) | Organic Matter (%) | Kf (µg1-1/n L1/n g-1) |
| Soil 1 | 4.0 | - | - | 1.83 |
| Soil 2 | - | - | - | 2.28 |
| Soil 3 | - | - | - | 3.32 |
Data indicates that maximum adsorption occurs at a pH of 4. The sorption of this compound is directly related to the organic matter content.
Experimental Protocols
1. Batch Equilibrium Study for this compound Sorption and Desorption
This protocol is used to determine the extent to which this compound is adsorbed to soil particles.
-
Materials:
-
Soil samples (air-dried and sieved)
-
This compound analytical standard
-
0.01 M CaCl₂ solution
-
Polypropylene centrifuge tubes
-
Mechanical shaker
-
High-speed centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Prepare a stock solution of this compound in 0.01 M CaCl₂.
-
Create a series of working solutions with varying concentrations of this compound (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mg L⁻¹).
-
Add a known mass of soil (e.g., 2 g) to centrifuge tubes.
-
Add a specific volume (e.g., 10 mL) of each working solution to the tubes.
-
Place the tubes on a mechanical shaker and agitate for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature (e.g., 27 ± 2 °C).
-
Centrifuge the samples at high speed (e.g., 2,260 x g for 7 minutes) to separate the soil from the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
Analyze the concentration of this compound in the supernatant using HPLC.
-
The amount of this compound adsorbed to the soil is calculated as the difference between the initial and final concentrations in the solution.
-
For desorption, the supernatant is removed, and an equal volume of fresh 0.01 M CaCl₂ is added. The tubes are then shaken, centrifuged, and the supernatant is analyzed as described above.
-
2. This compound Persistence Study (Half-Life Determination)
This protocol is designed to measure the rate of this compound degradation in soil under controlled conditions.
-
Materials:
-
Soil samples
-
This compound formulation
-
Incubation containers (e.g., pots)
-
High-precision sprayer
-
Analytical equipment for this compound extraction and quantification (e.g., LC-MS/MS)
-
-
Procedure:
-
Fill incubation containers with a known mass of soil (e.g., 1 kg).
-
Apply this compound at a specific rate (e.g., 100.8 g ha⁻¹) using a precision sprayer.
-
Maintain the soil moisture at a consistent level (e.g., 70% of field capacity).
-
Incubate the samples at a constant temperature.
-
Collect soil samples at predetermined time intervals (e.g., 0, 15, 30, 45, 60, 75, and 90 days after application).
-
Extract this compound from the soil samples using an appropriate solvent and cleanup method (e.g., QuEChERS).
-
Quantify the concentration of this compound in the extracts using an analytical instrument like LC-MS/MS.
-
The half-life (DT₅₀) is calculated by plotting the natural log of the this compound concentration against time and determining the time it takes for the concentration to decrease by 50%.
-
Visualizations
Caption: Influence of Soil pH on this compound Availability and Persistence.
Caption: Workflow for this compound Soil Sorption Experiment.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Tembotrione and Mesotrione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of tembotrione and mesotrione, two prominent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides. The information presented is supported by experimental data to assist researchers in making informed decisions for weed management strategies and future herbicide development.
Mechanism of Action: HPPD Inhibition
Both this compound and mesotrione belong to the triketone class of herbicides and share a common mechanism of action: the inhibition of the HPPD enzyme.[1] This enzyme is critical in the tyrosine catabolism pathway in plants, responsible for converting 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2] HGA is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).
Inhibition of HPPD leads to a cascade of effects within the plant:
-
Plastoquinone Depletion: Plastoquinone is a vital cofactor in the biosynthesis of carotenoids.
-
Carotenoid Depletion: Carotenoids protect chlorophyll from photo-oxidation. Their absence leads to the characteristic "bleaching" of plant tissues as chlorophyll is destroyed by sunlight.
-
Tocopherol Depletion: Lack of tocopherols results in oxidative stress, damaging cell membranes.
Ultimately, the disruption of these critical pathways leads to stunted growth, bleaching, necrosis, and plant death.[3]
Signaling Pathway of HPPD Inhibition
The following diagram illustrates the biochemical pathway targeted by this compound and mesotrione.
Caption: Inhibition of the HPPD enzyme by this compound and mesotrione.
Comparative Efficacy: In Vitro HPPD Inhibition
| Herbicide | Target Organism (HPPD Source) | IC50 (µM) | Reference |
| Mesotrione | Arabidopsis thaliana | 0.283 | [4] |
| This compound | Not Specified | Not Found |
Comparative Efficacy: Weed Control in Field and Greenhouse Studies
Field and greenhouse studies have demonstrated that both this compound and mesotrione provide effective control of a broad spectrum of broadleaf weeds. However, their efficacy can vary depending on the weed species, application rate, and environmental conditions.
Broadleaf Weed Control
| Weed Species | This compound Efficacy | Mesotrione Efficacy | Reference(s) |
| Common Ragweed | 94% control | 52% control | [5] |
| Common Lambsquarters | Complete control | Complete control | |
| Redroot Pigweed | Complete control | Complete control | |
| Wild Mustard | Complete control | Complete control | |
| Kochia | Complete control | Complete control | |
| Hairy Nightshade | Complete control | Complete control | |
| Common Cocklebur | Complete control | Complete control | |
| Wild Buckwheat | <40% control | <40% control |
Grass Weed Control
Generally, this compound has shown greater activity on grass species compared to mesotrione.
| Weed Species | This compound Efficacy | Mesotrione Efficacy | Reference(s) |
| Yellow Foxtail | 88% control | 65% control | |
| Large Crabgrass | Significant activity | Less active | |
| Giant Foxtail | Significant activity | Less active | |
| Shattercane | Significant activity | Less active | |
| Fall Panicum | Low activity | Not specified |
Experimental Protocols
HPPD Enzyme Inhibition Assay (In Vitro)
This protocol outlines the general procedure for determining the IC50 value of an HPPD inhibitor.
Objective: To quantify the inhibitory potency of a compound against the HPPD enzyme.
Methodology:
-
Enzyme Preparation:
-
The gene encoding for HPPD from a target plant species (e.g., Arabidopsis thaliana) is cloned and expressed in a suitable host system, such as E. coli.
-
The recombinant HPPD enzyme is then purified.
-
-
Assay Setup:
-
The assay is typically conducted in a 96-well microplate format.
-
A reaction buffer is prepared containing necessary cofactors like Fe(II) and ascorbate.
-
Serial dilutions of the test inhibitors (this compound, mesotrione) are added to the wells.
-
Control wells containing no inhibitor (positive control) and no enzyme (negative control) are included.
-
-
Enzymatic Reaction:
-
The purified HPPD enzyme is added to the wells and pre-incubated with the inhibitors to allow for binding.
-
The reaction is initiated by adding the substrate, 4-hydroxyphenylpyruvate (HPPA).
-
-
Data Acquisition and Analysis:
-
The rate of the enzymatic reaction is monitored, often by measuring the consumption of oxygen or by spectrophotometrically detecting the formation of a product.
-
The percentage of enzyme inhibition for each inhibitor concentration is calculated relative to the positive control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for HPPD Inhibition Assay
Caption: A generalized workflow for an in vitro HPPD enzyme inhibition assay.
Greenhouse and Field Efficacy Trials (In Vivo)
These protocols describe the general methodology for evaluating the herbicidal efficacy of compounds on whole plants.
Objective: To assess the effectiveness of herbicides in controlling target weed species under controlled (greenhouse) and natural (field) conditions.
Methodology:
-
Experimental Design:
-
Trials are typically set up in a randomized complete block design with multiple replications.
-
Treatments include various application rates of the test herbicides (this compound, mesotrione), a standard herbicide for comparison, and an untreated control.
-
-
Plant Material and Growth Conditions:
-
Greenhouse: Seeds of target weed species are planted in pots containing a standardized soil mix. Plants are grown under controlled conditions of temperature, light, and humidity.
-
Field: Trials are conducted in locations with natural infestations of the target weed species.
-
-
Herbicide Application:
-
Herbicides are applied at a specific growth stage of the weeds (e.g., 2-4 leaf stage) using a calibrated sprayer to ensure uniform application.
-
Adjuvants, such as methylated seed oil (MSO) or crop oil concentrate (COC), may be included to enhance herbicide activity.
-
-
Data Collection and Analysis:
-
Weed control is visually assessed at various intervals after treatment (e.g., 7, 14, and 28 days) on a scale of 0% (no control) to 100% (complete death).
-
Plant biomass (fresh or dry weight) is often measured to provide a quantitative assessment of efficacy.
-
Data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Dose-response curves may be generated to calculate ED (Effective Dose) values, such as the ED90 (the dose required for 90% weed control).
-
Experimental Workflow for Herbicide Efficacy Trials
Caption: A generalized workflow for conducting herbicide efficacy trials.
Conclusion
Both this compound and mesotrione are effective HPPD-inhibiting herbicides for the control of a wide range of broadleaf weeds. Experimental data suggests that this compound generally exhibits superior efficacy against several key grass species compared to mesotrione. The choice between these two herbicides may depend on the specific weed spectrum present in a given situation. Further research with direct, side-by-side comparisons of ED90 and IC50 values under standardized conditions would be beneficial for a more definitive quantitative comparison.
References
- 1. Tank-mix application of p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide (mesotrione, this compound or topramezone) with atrazine improves weed control in maize (Zea mays L.) [jrweedsci.com]
- 2. Frontiers | Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) [frontiersin.org]
- 3. Investigations on carotenoids in lichens. XXXII. Carotenoids occurring in the thalli of lichens from Kenya (Equatorial Africa) [agris.fao.org]
- 4. pub.isa-india.in [pub.isa-india.in]
- 5. ncwss.org [ncwss.org]
Tembotrione's Efficacy in Broadleaf Weed Management: A Comparative Analysis
Tembotrione, a member of the triketone class of herbicides, has emerged as a significant post-emergence solution for controlling a wide spectrum of broadleaf and grassy weeds, particularly in corn cultivation.[1][2][3][4] Its mechanism of action, which involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, distinguishes it from many traditional broadleaf herbicides.[1] This guide provides a comparative analysis of this compound's effectiveness against broadleaf weeds, supported by experimental data, and details the methodologies for its evaluation.
Comparative Efficacy of this compound and Alternatives
This compound's efficacy is often evaluated in comparison to other herbicides, such as atrazine, and other HPPD inhibitors like mesotrione and topramezone. Experimental data consistently demonstrates this compound's high efficiency in controlling a variety of broadleaf weeds.
A study comparing HPPD inhibitors showed that this compound and topramezone provided superior control of common ragweed (94% and 97%, respectively) compared to mesotrione (52%). Furthermore, the addition of atrazine to this compound has been shown to enhance its efficacy and consistency in weed control. For instance, tank-mixing atrazine with this compound improved the control of the entire weed community from 77% to a more acceptable 95%.
The following tables summarize the weed control efficiency of this compound and its alternatives against various broadleaf weeds based on field trial data.
Table 1: Comparative Efficacy of this compound and Other HPPD Inhibitors against Broadleaf Weeds
| Weed Species | This compound | Mesotrione | Topramezone |
| Common Ragweed | 94% | 52% | 97% |
| Redroot Pigweed | Complete Control | Complete Control | Complete Control |
| Common Lambsquarters | Complete Control | Complete Control | Complete Control |
| Wild Mustard | Complete Control | Complete Control | Complete Control |
| Kochia | Complete Control | Complete Control | Complete Control |
| Hairy Nightshade | Complete Control | Complete Control | Complete Control |
| Common Cocklebur | Complete Control | Complete Control | Complete Control |
| Wild Buckwheat | <40% | <40% | <40% |
Source: North Central Weed Science Society, 2006.
Table 2: Efficacy of this compound in Combination with Atrazine
| Treatment | Application Rate (g/ha) | Weed Control Efficiency |
| This compound | 120 | Satisfactory |
| This compound + Surfactant | 120 + 1000 ml | Very Good (94-99%) |
| Atrazine | 500-750 | Good (78-82%) |
Source: Indian Journal of Weed Science, 2018.
Alternative Herbicides for Broadleaf Weed Control
Several other classes of herbicides are commonly used for the control of broadleaf weeds, each with a distinct mode of action.
-
Synthetic Auxins (Group 4): This class includes well-known herbicides such as 2,4-D and dicamba. They mimic the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death. These are effective against a wide range of broadleaf weeds but generally do not control grasses.
-
Photosystem II Inhibitors (Group 5): Atrazine is a prominent member of this group. It works by blocking electron transport in photosystem II, thereby inhibiting photosynthesis and causing the plant to starve. It is effective against many broadleaf weeds and some grasses.
-
PPO Inhibitors (Group 14): These herbicides inhibit the enzyme protoporphyrinogen oxidase, leading to the rapid destruction of cell membranes. They are often referred to as "burner" herbicides due to the quick desiccation of plant tissue.
-
ALS Inhibitors (Group 2): This group targets the acetolactate synthase enzyme, which is crucial for the synthesis of branched-chain amino acids. Inhibition of this enzyme leads to a cessation of cell division and plant growth.
Experimental Protocols
To ensure the validity and reproducibility of herbicide efficacy studies, standardized experimental protocols are essential. The following outlines a typical methodology for a field trial evaluating the effectiveness of this compound.
Experimental Design and Setup
-
Trial Location and Soil Type: The experiment should be conducted in a location with a known history of broadleaf weed infestation. The soil type, including texture, organic matter content, and pH, should be characterized as these factors can influence herbicide efficacy.
-
Plot Design: A randomized complete block design (RCBD) with three to four replications is commonly used to minimize the effects of field variability. Individual plot sizes should be adequate for representative weed populations and to prevent spray drift between plots.
-
Treatments:
-
This compound at various application rates (e.g., 100, 110, and 120 g a.i./ha).
-
This compound in combination with adjuvants (e.g., surfactants) as recommended.
-
A standard herbicide treatment for comparison (e.g., atrazine at 1000 g a.i./ha).
-
A weed-free control (maintained by hand weeding) to determine the maximum yield potential.
-
An untreated (weedy) control to assess the level of weed infestation and its impact on the crop.
-
Herbicide Application
-
Timing: this compound is a post-emergence herbicide and should be applied when the target weeds are young and actively growing, typically at the 2-4 leaf stage.
-
Equipment: A calibrated backpack sprayer with a flat-fan nozzle is suitable for small plot applications to ensure uniform coverage. The spray volume should be consistent across all treatments (e.g., 375-500 liters per hectare).
-
Environmental Conditions: Applications should be made under favorable weather conditions, with low wind speeds to minimize drift, and when weeds are not under stress from drought or extreme temperatures.
Data Collection and Analysis
-
Weed Assessment:
-
Weed Density and Biomass: Weed counts and biomass are typically assessed at specific intervals after application (e.g., 30 and 60 days after sowing) using quadrats (e.g., 0.5 m x 0.5 m) placed randomly within each plot.
-
Visual Weed Control Ratings: Visual assessments of weed control are made on a scale of 0% (no control) to 100% (complete control) for each weed species.
-
-
Crop Phytotoxicity: The crop should be visually assessed for any signs of injury (e.g., stunting, discoloration) at regular intervals after herbicide application, often using a 0-10 scale.
-
Yield Data: At crop maturity, the grain yield and other relevant yield components are harvested from a central area of each plot to avoid edge effects.
-
Statistical Analysis: The collected data should be subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.
Mechanism of Action and Signaling Pathways
The distinct modes of action of this compound and synthetic auxin herbicides are visualized in the following diagrams.
Experimental Workflow
The logical flow of a typical herbicide efficacy trial is depicted in the following diagram.
References
Tembotrione in Focus: A Comparative Analysis of HPPD Inhibitor Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tembotrione's performance against other key 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, namely mesotrione and topramezone. The information is supported by experimental data from publicly available scientific literature to assist researchers and professionals in the field of agrochemical development.
Executive Summary
This compound, a member of the triketone class of herbicides, is a potent inhibitor of the HPPD enzyme, a critical component in the biochemical pathway of plastoquinone and tocopherol synthesis in plants.[1][2] Inhibition of this enzyme leads to the bleaching of leaves and ultimately, plant death.[3] This guide delves into the comparative performance of this compound, mesotrione, and topramezone, focusing on their in vitro enzyme inhibition and in vivo herbicidal efficacy. While direct comparative in vitro studies providing IC50 values under identical conditions are limited in the reviewed literature, this guide synthesizes available data to provide a comprehensive overview.
In Vitro Performance: HPPD Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an enzyme inhibitor. While a direct comparative study showcasing the IC50 values of this compound, mesotrione, and topramezone was not identified in the conducted search, data for mesotrione from multiple sources provides a consistent benchmark.
Table 1: In Vitro HPPD Inhibition Data
| Compound | Chemical Class | Target Enzyme | IC50 (µM) | Source |
| Mesotrione | Triketone | Arabidopsis thaliana HPPD (AtHPPD) | 0.28 | [3] |
Note: The IC50 value for mesotrione is provided as a reference from a study on novel HPPD inhibitors.[3] Direct, side-by-side comparative IC50 values for this compound and topramezone under the same experimental conditions were not available in the reviewed literature.
Experimental Protocol: In Vitro AtHPPD Inhibition Assay
This protocol outlines a typical method for determining the inhibitory activity of a compound against the HPPD enzyme.
Objective: To quantify the in vitro inhibitory potency of a test compound against Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD).
Materials:
-
Recombinant AtHPPD enzyme
-
4-Hydroxyphenylpyruvate (HPPA) substrate
-
Ascorbate
-
Catalase
-
Fe(II) solution
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Test compounds (this compound, mesotrione, topramezone) dissolved in dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader
Procedure:
-
Preparation: Prepare stock solutions of the test compounds in DMSO. In a 96-well plate, add the assay buffer, ascorbate, catalase, and Fe(II) solution.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a control with DMSO only.
-
Enzyme Incubation: Add the AtHPPD enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate to each well.
-
Data Collection: Immediately measure the decrease in absorbance at 310 nm (or another appropriate wavelength for HPPA) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Performance: Herbicidal Efficacy
Greenhouse and field studies provide valuable data on the whole-plant herbicidal efficacy of HPPD inhibitors. These studies often compare the performance of different herbicides on a range of weed species.
Table 2: Comparative Herbicidal Efficacy on Key Weed Species
| Weed Species | This compound | Mesotrione | Topramezone |
| Yellow Foxtail (Setaria pumila) | Good (88% control) | Fair (65% control) | Excellent (92% control) |
| Common Ragweed (Ambrosia artemisiifolia) | Excellent (94% control) | Fair (52% control) | Excellent (97% control) |
| Grass Weeds (general) | More active than mesotrione | Less active on grasses | More active than mesotrione |
| Broadleaf Weeds (general) | Effective control | Effective control | Effective control |
Note: The data in this table is derived from field trial results and provides a qualitative and semi-quantitative comparison. Growth Reduction (GR50) values from controlled dose-response studies would provide a more precise quantitative comparison.
Experimental Protocol: Greenhouse Whole-Plant Dose-Response Assay
This protocol details a method for determining the herbicidal efficacy of a compound on whole plants under controlled conditions.
Objective: To determine the dose of a herbicide required to cause a 50% reduction in plant growth (GR50) for various weed species.
Methodology:
-
Plant Cultivation: Grow target weed species from seed in pots containing a standardized potting mix within a controlled greenhouse environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Apply the test herbicides (this compound, mesotrione, topramezone) post-emergence to weeds at a specific growth stage (e.g., 3-5 leaf stage). Use a range of application rates to establish a dose-response curve. A cabinet sprayer is typically used to ensure uniform application.
-
Experimental Design: Employ a completely randomized design with multiple replications (e.g., 4-5) per treatment. Include an untreated control for comparison.
-
Data Collection: At a set time after treatment (e.g., 21 days), harvest the above-ground biomass of the weeds. Dry the biomass to a constant weight and record the dry weight for each plant.
-
Data Analysis: Calculate the percent reduction in dry weight for each treatment compared to the untreated control. Use a log-logistic dose-response model to analyze the data and determine the GR50 value for each herbicide on each weed species.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: HPPD Inhibition Pathway Diagram.
Caption: HPPD Inhibitor Comparison Workflow.
Conclusion
This compound is a highly effective HPPD-inhibiting herbicide with a broad spectrum of weed control. Comparative field data suggests that its performance on grass and broadleaf weeds is robust, often comparable or superior to mesotrione, particularly on certain grass species. While a definitive ranking based on in vitro potency is challenging without direct comparative IC50 values, the available evidence from whole-plant assays indicates that this compound and topramezone generally exhibit stronger activity on grass weeds than mesotrione. The choice of herbicide will ultimately depend on the target weed spectrum, crop, and environmental conditions. This guide provides a foundational understanding of the comparative performance of these key HPPD inhibitors, supported by detailed experimental protocols to aid in further research and development.
References
Tembotrione: A Comparative Guide to Field Trial Validation for Maize Weed Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tembotrione's performance in maize weed control against other alternatives, supported by experimental data from various field trials. Detailed methodologies and a summary of quantitative data are presented to facilitate informed research and development decisions.
Mechanism of Action
This compound is a selective, post-emergence herbicide belonging to the triketone chemical family.[1][2] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3][4] This enzyme is critical in the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid synthesis in plants. By inhibiting HPPD, this compound disrupts carotenoid production, leading to the bleaching of leaves (chlorosis), followed by tissue death (necrosis) and ultimately, the elimination of the weed. This mechanism provides effective control of a broad spectrum of broadleaf and grass weeds in corn.
Comparative Efficacy in Field Trials
Field studies have consistently demonstrated the high efficacy of this compound in controlling a wide range of weeds in maize, both when used alone and in tank-mix combinations.
A study conducted in North-West India found that post-emergence application of this compound at 110-120 g a.i./ha with a surfactant significantly reduced the density and biomass of both grassy and broadleaf weeds compared to the standard pre-emergence application of atrazine at 1000 g a.i./ha. Another multi-location study concluded that this compound at 120 g/ha plus a surfactant provided satisfactory control of grassy weeds, broad-leaved weeds, and sedges, resulting in higher grain yield and profitability compared to other pre- or post-emergence herbicides.
When compared to other HPPD inhibitors, this compound has shown competitive or superior performance. In a 2006 study, this compound provided better control of yellow foxtail (88%) and common ragweed (94%) than mesotrione (65% and 52%, respectively) and comparable control to topramezone (92% and 97%, respectively).
Tank-mixing this compound with other herbicides, such as atrazine, has been shown to enhance its efficacy and broaden the spectrum of controlled weeds. For instance, a tank mix of this compound at 120 g a.i./ha with atrazine at 500 g a.i./ha provided satisfactory control of dominant grassy and broad-leaved weeds. Sequential applications of a pre-emergence herbicide like atrazine followed by a post-emergence application of this compound have also proven to be highly effective.
Quantitative Data Summary
The following tables summarize the weed control efficacy of this compound from various field trials.
Table 1: Comparison of this compound with Atrazine for Weed Control in Maize
| Treatment | Application Rate (g a.i./ha) | Weed Type | Weed Control Efficiency (%) | Reference |
| This compound + Surfactant | 110 | Grasses & Broadleaf | Significantly higher than atrazine | |
| This compound + Surfactant | 120 | Grasses & Broadleaf | Significantly higher than atrazine | |
| Atrazine | 1000 | Grasses & Broadleaf | Standard Check | |
| This compound + Surfactant | 120 | All types (grasses, broad-leaved, sedges) | 94-99 | |
| Atrazine | Not specified | All types (grasses, broad-leaved, sedges) | 78-82 |
Table 2: Comparative Efficacy of HPPD-Inhibiting Herbicides
| Herbicide | Application Rate | Yellow Foxtail Control (%) | Common Ragweed Control (%) | Reference |
| This compound | 1X | 88 | 94 | |
| Mesotrione | 1X | 65 | 52 | |
| Topramezone | 1X | 92 | 97 |
Table 3: Efficacy of this compound in Tank-Mixes and Sequential Applications
| Treatment | Weed Species Controlled | Efficacy | Reference |
| This compound (120 g/ha) + Atrazine (500 g/ha) | Setaria verticillata, Dactyloctenium aegyptium, Panicum repens, Cyperus rotundus, Trianthema portulacastrum, Cleome gynandra | Satisfactory control | |
| Atrazine (PE) fb this compound (120 g/ha) (PoE) | Broad-leaved weeds and sedges | Excellent control | |
| This compound (0.18 & 0.24 L/ha) + Atrazine (2 L/ha) | Brachiaria plantaginea, Digitaria horizontalis, Bidens pilosa | Efficient control, similar to Callisto + Atrazinax |
Experimental Protocols
The following provides a detailed methodology for a typical field trial designed to evaluate the efficacy of this compound for maize weed control. This protocol is a synthesis of methodologies reported in multiple studies.
1. Experimental Design and Site Selection:
-
Design: A randomized complete block design (RCBD) is commonly used with three to four replications.
-
Site Selection: The trial should be conducted in a location with a known history of significant and uniform weed infestation representative of the target area.
-
Plot Size: Individual plot sizes typically range from 10 m² to 15 m².
2. Land Preparation and Crop Establishment:
-
Land Preparation: The field should be prepared according to local standard practices for maize cultivation. This may include plowing and harrowing to create a suitable seedbed.
-
Sowing: Maize is sown at the recommended seed rate and spacing for the region and hybrid used.
3. Herbicide Treatments and Application:
-
Treatments: The trial should include several treatments:
-
This compound at various application rates (e.g., 100, 110, 120 g a.i./ha).
-
A standard check treatment (e.g., a commonly used herbicide like atrazine).
-
A weedy (unsprayed) control.
-
A weed-free control (maintained by manual weeding).
-
Tank-mixes of this compound with other herbicides (e.g., atrazine).
-
-
Application: Herbicides are typically applied using a backpack knapsack sprayer calibrated to deliver a specific volume of spray solution per hectare (e.g., 375-500 L/ha) with a flat fan nozzle. This compound is applied post-emergence, usually when weeds are at the 2-4 leaf stage and maize is between the 2 and 8 leaf stages.
4. Data Collection and Analysis:
-
Weed Density and Biomass: Weed counts and biomass are assessed at specific intervals after application (e.g., 28 or 45 days after sowing). This is done by placing quadrats (e.g., 0.5 m x 0.5 m) at random locations within each plot. The weeds within the quadrat are counted and then harvested, dried in an oven, and weighed to determine dry biomass.
-
Crop Phytotoxicity: The maize crop is visually assessed for any signs of injury (e.g., chlorosis, stunting) at regular intervals after herbicide application.
-
Maize Yield: At maturity, the maize cobs from a predetermined net plot area are harvested, dried, and shelled, and the grain yield is recorded and adjusted to a standard moisture content.
-
Statistical Analysis: The collected data on weed density, biomass, and crop yield are subjected to analysis of variance (ANOVA) appropriate for the experimental design (RCBD).
Visualizations
Signaling Pathway
Caption: this compound inhibits the HPPD enzyme, disrupting carotenoid biosynthesis.
Experimental Workflow
Caption: Workflow for a typical herbicide efficacy field trial in maize.
References
Unveiling Tembotrione's Mechanism: A Comparative Guide to Spectrophotometric Validation
For researchers, scientists, and professionals in drug and herbicide development, this guide provides an objective comparison of spectrophotometric assays for validating the mode of action of tembotrione, a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This guide includes supporting experimental data, detailed protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
This compound's efficacy as a broad-spectrum herbicide stems from its ability to disrupt a critical step in plant metabolism. By inhibiting the HPPD enzyme, this compound indirectly blocks the biosynthesis of carotenoids. These pigments are essential for protecting chlorophyll from photo-oxidation. The subsequent degradation of chlorophyll leads to the characteristic bleaching or whitening of plant tissues, ultimately causing plant death.[1] Spectrophotometry offers a rapid and quantitative method to assess this bleaching effect by measuring the reduction in chlorophyll and carotenoid pigments.
Comparative Analysis of Validation Methods
While spectrophotometric assays are a primary tool for validating this compound's mode of action, other methods can provide complementary information. High-Performance Liquid Chromatography (HPLC) and whole-plant bioassays offer alternative perspectives on the herbicide's effects.
| Method | Principle | Advantages | Disadvantages |
| Spectrophotometry | Measures the absorbance of light by chlorophyll and carotenoid pigments extracted from plant tissue. The reduction in absorbance at specific wavelengths corresponds to pigment degradation. | Rapid, cost-effective, and provides quantitative data on total chlorophyll and carotenoid content.[2] | Does not separate individual pigments; results can be affected by the presence of other absorbing compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies individual chlorophyll and carotenoid pigments in an extract. | Provides highly specific and accurate quantification of individual pigments, allowing for a more detailed analysis of the herbicide's impact. | More time-consuming, requires more expensive equipment and skilled personnel compared to spectrophotometry.[2] |
| Whole-Plant Bioassay | Visual assessment of herbicide efficacy on whole plants, often measuring parameters like growth reduction (GR50) or percent injury. | Provides a holistic view of the herbicide's phytotoxicity under controlled conditions. | Often qualitative or semi-quantitative; can be influenced by environmental factors. |
Quantitative Data Supporting this compound's Mode of Action
The following tables summarize quantitative data from various studies, demonstrating the impact of this compound on weed control and pigment content.
Table 1: Efficacy of this compound on Weed Control
This table illustrates the effectiveness of this compound in controlling various weed species, a direct consequence of its mode of action.
| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) | Source |
| Mixed Dicotyledonous Weeds | 50 | >90 | [3] |
| Hybrid Maize Weeds | 100 | 92.55 | [4] |
Table 2: Dose-Response of this compound on Sorghum Genotypes
This table presents the dose required for 50% growth reduction (GR50), indicating the sensitivity of different sorghum genotypes to this compound. The visible injury symptoms included leaf chlorosis and bleaching.
| Sorghum Genotype | GR50 (g a.i./ha) | Visual Injury Symptoms |
| G-200 (Resistant) | 206 | Minimal chlorosis, recovery observed |
| G-350 (Resistant) | 104 | Minimal chlorosis, recovery observed |
| Pioneer 84G62 (Susceptible) | 24 | Severe bleaching and necrosis |
| S-1 (Susceptible) | 38 | Severe bleaching and necrosis |
Experimental Protocols
Spectrophotometric Determination of Chlorophyll and Carotenoid Content
This protocol outlines the steps to quantify the reduction in chlorophyll and carotenoid pigments in plant tissue following treatment with this compound.
1. Sample Preparation:
- Harvest 0.1 g of fresh leaf tissue from both this compound-treated and untreated (control) plants.
- Finely grind the tissue using a mortar and pestle with a small amount of acetone (80% v/v) or another suitable solvent like methanol or ethanol.
2. Pigment Extraction:
- Transfer the homogenized tissue to a centrifuge tube.
- Add 10 mL of 80% acetone to the tube.
- Vortex the tube thoroughly and then centrifuge at 5000 rpm for 10 minutes to pellet the cell debris.
- Carefully collect the supernatant containing the extracted pigments.
3. Spectrophotometric Measurement:
- Use a spectrophotometer to measure the absorbance of the supernatant at three wavelengths: 663 nm (for chlorophyll a), 645 nm (for chlorophyll b), and 470 nm (for total carotenoids).
- Use 80% acetone as a blank to zero the spectrophotometer.
4. Calculation of Pigment Concentration:
- Use the following equations (for 80% acetone) to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids (in µg/mL):
- Chlorophyll a (Ca) = 12.21 * A663 - 2.81 * A645
- Chlorophyll b (Cb) = 20.13 * A645 - 5.03 * A663
- Total Carotenoids (Cxc) = (1000 * A470 - 3.27 * Ca - 104 * Cb) / 229
5. Data Analysis:
- Compare the pigment concentrations of the this compound-treated samples to the control samples to determine the percentage of pigment reduction.
Visualizing the Mode of Action and Experimental Workflow
Biochemical Pathway of this compound's Action
The following diagram illustrates the carotenoid biosynthesis pathway and highlights the inhibitory effect of this compound on the HPPD enzyme.
Caption: this compound inhibits the HPPD enzyme, blocking carotenoid synthesis and leading to chlorophyll degradation.
Experimental Workflow for Spectrophotometric Assay
The diagram below outlines the key steps involved in the spectrophotometric validation of this compound's effect on plant pigments.
Caption: Workflow for quantifying chlorophyll and carotenoid reduction using spectrophotometry.
References
The Differential Metabolic Fate of Tembotrione in Plants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tembotrione, a triketone herbicide, is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biochemical pathway for plastoquinone and α-tocopherol biosynthesis in plants. Its efficacy and selectivity are largely determined by the rate at which different plant species can metabolize the active compound into non-toxic forms. This guide provides a comparative analysis of the metabolic fate of this compound in various plant species, supported by experimental data and detailed methodologies, to elucidate the mechanisms underlying its differential activity.
Comparative Metabolic Rates of this compound
The ability of a plant to tolerate this compound is strongly correlated with its capacity for rapid metabolic detoxification. This is particularly evident when comparing tolerant crops like maize with susceptible and resistant weed biotypes. The primary mechanism of resistance is often an enhanced rate of metabolism mediated by cytochrome P450 monooxygenases (CYPs).[1][2]
Below is a summary of the time required to metabolize 50% of the parent this compound (T₅₀) in different plant species and biotypes, highlighting the significant variations in metabolic rates.
| Plant Species/Biotype | T₅₀ (hours) | Key Findings | Reference |
| Amaranthus palmeri (Palmer Amaranth) - Resistant (KCTR) | 2.7 | Metabolized this compound 2.2 times faster than the susceptible population.[2] | [2] |
| Amaranthus palmeri (Palmer Amaranth) - Susceptible (KSS) | 5.9 | Slower metabolism leads to accumulation of the herbicide and phytotoxicity.[2] | |
| Amaranthus palmeri (Palmer Amaranth) - Resistant (NER) | 7.3 | Enhanced metabolism is the confirmed resistance mechanism. | |
| Amaranthus palmeri (Palmer Amaranth) - Susceptible (NES) | 17.1 | Significantly slower metabolism compared to the resistant biotype. | |
| Winter Wheat (Triticum aestivum) - Tolerant Genotypes (WW-1, WW-2) | Rapid | Both genotypes metabolized this compound rapidly to nontoxic metabolites, similar to corn. | |
| Maize (Zea mays) | Rapid | Natural tolerance is due to enhanced metabolism by cytochrome P450 enzyme activity. |
Metabolic Detoxification Pathway of this compound
The detoxification of this compound in tolerant plants primarily proceeds through a two-step process: hydroxylation followed by glycosylation. This process is catalyzed by cytochrome P450 enzymes. The initial hydroxylation of the dione ring is a critical step that reduces the herbicidal activity of the molecule. Subsequent conjugation with glucose (glycosylation) further detoxifies the compound and facilitates its sequestration or further degradation.
Key Enzymes in this compound Metabolism
Research has identified specific cytochrome P450 genes responsible for the enhanced metabolism of this compound in resistant weed populations. In Amaranthus palmeri, the CYP81E8 and CYP72A1182 genes have been shown to be highly expressed in resistant biotypes. The increased expression of these genes leads to a higher concentration of P450 enzymes, which in turn accelerates the detoxification of this compound. For instance, a resistant Palmer amaranth population (KCTR) exhibited a 35-fold increase in the constitutive expression of the CYP81E8 gene compared to a susceptible population (KSS).
Experimental Protocols
The following methodologies are commonly employed to investigate the metabolic fate of this compound in plants.
[¹⁴C] this compound Metabolism Studies
This protocol is designed to trace the absorption, translocation, and metabolism of this compound within the plant.
-
Plant Material: Tolerant and susceptible plant species or biotypes are grown under controlled environmental conditions.
-
Herbicide Application: A known amount of radio-labeled [¹⁴C] this compound is applied to the leaves of the plants.
-
Sample Collection: Plants are harvested at various time points after treatment (e.g., 6, 24, 48 hours).
-
Extraction: The plant tissues are washed to remove unabsorbed herbicide, and then homogenized and extracted with an appropriate solvent (e.g., acetonitrile/water mixture).
-
Analysis: The extracts are analyzed using reverse-phase high-performance liquid chromatography (HPLC) coupled with a radio-detector. This allows for the separation and quantification of the parent [¹⁴C] this compound and its various metabolites. The percentage of the parent compound remaining at each time point is used to calculate the T₅₀ value.
Cytochrome P450 Inhibition Assay
This assay is used to confirm the involvement of cytochrome P450 enzymes in this compound metabolism.
-
Inhibitor Pretreatment: Plants are pre-treated with a known cytochrome P450 inhibitor, such as malathion or piperonyl butoxide.
-
This compound Application: Following the inhibitor treatment, this compound is applied to the plants.
-
Symptomology Assessment: The level of herbicide injury (phytotoxicity) is visually assessed and compared to plants that were not treated with the inhibitor. An increase in herbicide injury in the inhibitor-treated plants indicates that cytochrome P450 enzymes are involved in the detoxification of this compound.
References
Validation of analytical methods for tembotrione residue analysis
A comprehensive guide to the validation of analytical methods for tembotrione residue analysis, offering a comparative overview of various techniques and their performance. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental data and protocols to support informed decisions in analytical method selection.
Comparative Analysis of Analytical Methods
The determination of this compound and its metabolites in various matrices is crucial for ensuring food safety and environmental monitoring. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that simplifies the extraction of pesticide residues from complex matrices.
Below is a summary of the performance of different analytical methods for this compound residue analysis based on published experimental data.
Performance of HPLC-MS/MS and LC-MS/MS Methods
High-performance liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the quantification of this compound and its metabolites.
| Matrix | Analyte(s) | Method | Linearity (R²) | LOQ | Recovery (%) | RSD (%) | Reference |
| Corn, Corn Oil, Beef, Pork, Chicken, Eggs | This compound & M5 | QuEChERS-HPLC-MS/MS | ≥ 0.997 | 2 µg/kg | 73.7 - 110.4 | < 15 | [1][2] |
| High Water, High Acid, High Oil, Dry Commodities | This compound & M5 | HPLC-MS/MS | - | 0.01 mg/kg | - | - | [3] |
| Animal Tissues (Muscle, Liver, Kidney), Eggs | M5 | HPLC-MS/MS | - | 0.01 mg/kg | - | - | [3] |
| Milk | M5 | HPLC-MS/MS | - | 0.002 mg/kg | - | - | [3] |
| Orange Fruit | This compound & this compound-dihydroxy | SPE-HPLC-UV | - | 0.03 µg/g | 84 - 94 | < 2 | |
| Water | This compound, AE 0456148, AE 1392936 | LC/MS/MS | - | 0.05 ng/mL | 70 - 120 | ≤ 20 | |
| Maize, Corncob, Straw | This compound & M5 | QuEChERS-LC-MS/MS | - | 0.01-0.05 mg/kg | 90 - 108 | 3.3 - 12.8 |
Performance of GC-MS/MS Methods
Gas chromatography-mass spectrometry is another powerful technique for the analysis of pesticide residues, often used for compounds that are volatile or can be made volatile through derivatization.
| Matrix | Analyte(s) | Method | Linearity (R²) | LOQ | Recovery (%) | RSD (%) | Reference |
| Soil | This compound & 5 metabolites | Microwave Extraction-GC/MSD | - | 0.01 ppm | - | - | |
| Soil | 311 Pesticides (including fungicides like boscalid) | QuEChERS-GC-MS/MS | Linear over 5 concentrations | - | 70 - 119 | < 20 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for the key experiments cited in this guide.
QuEChERS-based Extraction and HPLC-MS/MS Analysis of this compound in Corn and Animal Products
This method is suitable for the simultaneous determination of this compound and its metabolite M5.
-
Sample Preparation :
-
Homogenize 5 g of the sample (corn, corn oil, beef, pork, chicken, or eggs) with 10 mL of acetonitrile.
-
Add 2 g of NaCl, shake for 1 minute, and centrifuge at 2811 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup :
-
Transfer 1.5 mL of the supernatant to a 2-mL centrifuge tube containing 50 mg of C18 sorbent (for corn samples, also add 25 mg of GCB).
-
Vortex for 3 minutes and centrifuge at 2400 x g for 5 minutes.
-
-
Analysis :
-
Filter the supernatant through a 0.22-µm nylon syringe filter into a sampler vial.
-
Analyze using an HPLC-MS/MS system.
-
Chromatographic Conditions :
-
Column: C18 column.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode for this compound and negative mode for M5.
-
-
SPE-HPLC-UV Analysis of this compound in Orange Fruit
This method is suitable for the determination of this compound and its dihydroxy metabolite.
-
Sample Preparation :
-
Fortify 20.0 g portions of orange fruit with working standard solutions and let them stand for one hour.
-
-
Solid-Phase Extraction (SPE) Cleanup :
-
Use a florisil packed column for cleanup.
-
Elute with a hexane: ethyl acetate solvent mixture (2:3), followed by methanol and acetonitrile.
-
-
Analysis :
-
Analyze the eluate by HPLC with UV detection at 225 nm.
-
Chromatographic Conditions :
-
Mobile Phase: Acetonitrile and HPLC grade water.
-
-
Microwave-Assisted Extraction and GC/MSD Analysis of this compound in Soil
This method is designed for the analysis of this compound and its associated metabolites in soil.
-
Extraction :
-
Extract soil samples using microwave extraction with a 50:50 acetonitrile:0.1% acetic acid/water solution.
-
-
Sample Preparation :
-
Filter the extract and dilute it to a known volume.
-
For the analysis of metabolite AE 1124336, evaporate an aliquot to dryness and re-dissolve in ethyl acetate.
-
-
Analysis :
-
Analyze the extracts by GC/MSD.
-
Inject a 2 µL aliquot of the sample into the GC/MSD system.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of this compound residues, from sample collection to final data analysis.
Caption: General workflow for this compound residue analysis.
References
- 1. Development and establishment of a QuEChERS-based extraction method for determining this compound and its metabolite AE 1417268 in corn, corn oil and certain animal-origin foods by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
Tembotrione vs. Glyphosate: A Comparative Efficacy Analysis on Key Weed Species
A detailed guide for researchers and agricultural scientists on the performance and mechanisms of two leading herbicides.
This guide provides a comprehensive comparison of the efficacy of tembotrione and glyphosate, two widely used herbicides with distinct modes of action. The information presented is curated for researchers, scientists, and professionals in drug development to facilitate an objective understanding of their performance based on available experimental data.
Mechanisms of Action: A Tale of Two Pathways
This compound and glyphosate control unwanted vegetation by disrupting critical biochemical pathways within the plant. However, they target different enzymatic processes.
This compound , a member of the triketone class of herbicides, acts as a post-emergence herbicide primarily in corn fields.[1] Its mechanism involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This enzyme is crucial for the biosynthesis of plastoquinone and, consequently, carotenoids. Carotenoids play a vital role in protecting chlorophyll from photo-oxidation. By blocking this pathway, this compound leads to the destruction of chlorophyll, resulting in characteristic bleaching of the foliar tissue, followed by necrosis and plant death, typically within two weeks of application.[1]
Glyphosate , on the other hand, is a broad-spectrum, non-selective systemic herbicide.[2] It functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[3] This enzyme is a key component of the shikimate pathway, which is responsible for the synthesis of essential aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants. The inhibition of this pathway halts protein synthesis and other vital processes, leading to stunted growth, discoloration, and eventual death of the plant within 4 to 20 days.
Comparative Efficacy Data
The following tables summarize available data on the efficacy of this compound and glyphosate on three economically important weed species: Amaranthus palmeri (Palmer amaranth), Chenopodium album (common lambsquarters), and Lolium perenne (perennial ryegrass). It is important to note that direct comparisons are challenging due to variations in experimental conditions across studies.
Amaranthus palmeri (Palmer Amaranth)
| Herbicide | Application Rate | Weed Stage | Efficacy (%) | Study Type | Reference |
| This compound | 0.094 kg ai/ha | Not specified | 49 - 98 (mortality) | Greenhouse | |
| This compound | 0.094 kg ai/ha | 15-27 cm | 40 - 63 | Field | |
| This compound (with Dicamba) | Not specified | 10-15 cm | 94 - 96 | Field (2021) | |
| Glyphosate (with Dicamba + Diflufenzopyr) | Not specified | >21 cm | ~90 (28 DAA) | Field |
Chenopodium album (Common Lambsquarters)
| Herbicide | Application Rate | Weed Stage | Efficacy (%) | Study Type | Reference |
| This compound | 100 g a.i. ha⁻¹ | Not specified | High (toxicity scale 7-10) | Field | |
| This compound | 8% OD | 4-leaf stage | 90 - 97 | Field | |
| Glyphosate | 1.1 kg ae ha⁻¹ | 2.5 cm | >80 (injury) | Greenhouse | |
| Glyphosate | 1.1 kg ae ha⁻¹ | 7.5-15 cm | <55 (injury) | Greenhouse |
Lolium perenne (Perennial Ryegrass)
| Herbicide | Application Rate | Weed Stage | Efficacy (%) | Study Type | Reference |
| Glyphosate | 360 g a.i. ha⁻¹ | Not specified | Effective on susceptible biotype | Greenhouse | |
| Glyphosate | up to 1,440 g a.i. ha⁻¹ | Not specified | <15 (on resistant biotype) | Greenhouse | |
| Glyphosate (with Clethodim) | Not specified | Not specified | 97 - 99.5 | Field |
Experimental Protocols
To ensure reproducible and comparable results in herbicide efficacy studies, a standardized experimental protocol is essential. The following represents a synthesized protocol for both greenhouse and field trials based on established methodologies.
Greenhouse Efficacy Trial Protocol
Objective: To evaluate and compare the post-emergence efficacy of this compound and glyphosate on target weed species in a controlled environment.
Materials & Methods:
-
Plant Culture: Sow seeds of the selected weed species in 10-cm pots filled with a sterile potting medium. Cultivate in a greenhouse with controlled conditions (e.g., 28/22°C day/night temperature, 16-hour photoperiod). Thin seedlings to a uniform number (e.g., 4 plants per pot) after emergence.
-
Herbicide Application: Apply herbicides when weeds reach the 4- to 6-leaf stage. Use a calibrated laboratory sprayer to deliver various rates of this compound and glyphosate, including a non-treated control.
-
Data Collection: Visually assess weed control (0% = no injury, 100% = plant death) at 7, 14, and 21 days after application (DAA). At 21 DAA, harvest the aboveground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Statistical Analysis: Analyze the data for percentage control and biomass reduction using an appropriate statistical model (e.g., ANOVA) to determine significant differences between treatments.
Field Efficacy Trial Protocol
Objective: To assess the performance of this compound and glyphosate on target weed species under real-world agricultural conditions.
Materials & Methods:
-
Site Selection and Trial Design: Select a field with a natural and uniform infestation of the target weed species. Design the experiment using a randomized complete block design with at least three to four replications.
-
Herbicide Application: Apply herbicides at various rates using a calibrated backpack or tractor-mounted sprayer when the majority of the target weed population has reached the specified growth stage.
-
Data Collection: Conduct visual efficacy ratings at regular intervals post-application. At a designated time point, measure weed density (plants per square meter) and collect biomass from a specified area within each plot.
-
Statistical Analysis: Analyze the collected data to compare the efficacy of the different herbicide treatments in reducing weed density and biomass.
Visualizing the Mechanisms and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound and glyphosate, as well as a generalized experimental workflow for herbicide efficacy testing.
A generalized workflow for herbicide efficacy trials.
Inhibition of the HPPD pathway by this compound.
Inhibition of the shikimate pathway by glyphosate.
References
Safety Operating Guide
Proper Disposal of Tembotrione: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Tembotrione, a widely used herbicide, are critical for ensuring personnel safety and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
This compound is recognized as a skin sensitizer and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, adherence to strict disposal protocols is paramount. Improper disposal of this compound, its containers, or rinsate is a violation of federal law and can lead to significant environmental contamination.[3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical-resistant coveralls, shoes with socks, chemical-resistant gloves, and protective eyewear.[5] Ensure adequate ventilation and handle the material in a designated area to prevent the formation of dust and aerosols. In case of a spill, prevent the substance from entering drains or waterways.
Summary of this compound Disposal Procedures
The following table summarizes the key disposal methods for this compound and its associated waste, as recommended by safety data sheets and regulatory guidelines.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused this compound Product | The preferred method is to use the product according to its labeled directions. If this is not possible, the material should be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Alternatively, return the chemical to the manufacturer or supplier. | Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Contact your state pesticide or environmental control agency for guidance on approved waste disposal facilities. |
| Empty this compound Containers | Containers should be triple-rinsed or subjected to an equivalent cleaning process. The rinsate should be collected and used as part of the spray mixture or disposed of as hazardous waste. After rinsing, puncture the container to render it unusable for other purposes. | The cleaned and punctured containers can be offered for recycling, reconditioning, or disposed of in a sanitary landfill. Combustible packaging materials may be incinerated. Never reuse pesticide containers. |
| Contaminated Materials (e.g., PPE, spill absorbents) | All materials that have come into contact with this compound should be collected and placed in suitable, closed containers for disposal. These materials should be treated as hazardous waste and disposed of at an approved waste disposal facility. | Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations. |
| Spill Residues | For spills, collect the material using spark-proof tools and explosion-proof equipment. Absorb liquid spills with a non-combustible absorbent material. The collected waste should be disposed of as hazardous material. | Avoid breathing dust or vapors. Ensure the spill area is thoroughly cleaned and decontaminated. |
Experimental Protocol: Disposal of a Small Laboratory Spill of this compound
This protocol outlines the step-by-step procedure for managing and disposing of a small this compound spill in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, and a respirator if ventilation is inadequate.
-
Spill containment materials: Absorbent pads or granules (e.g., vermiculite, sand).
-
Waste disposal materials: Heavy-duty plastic bags, sealable and labeled hazardous waste container.
-
Cleaning supplies: Decontamination solution (e.g., a mild detergent solution), paper towels.
-
Spark-proof tools for solid spills.
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Restrict access to the contaminated area.
-
Ensure Proper Ventilation: Increase ventilation in the area by opening a fume hood sash or windows, if safe to do so.
-
Don Appropriate PPE: Before approaching the spill, put on all required personal protective equipment.
-
Contain the Spill:
-
For liquid spills, surround the area with absorbent pads or granules to prevent it from spreading.
-
For solid spills, carefully cover the spill with a layer of absorbent material to prevent dust from becoming airborne.
-
-
Collect the Spilled Material:
-
For liquid spills, once the absorbent has soaked up the this compound, carefully scoop the material into a labeled hazardous waste container.
-
For solid spills, use spark-proof tools to gently sweep the material into a designated hazardous waste container. Avoid creating dust.
-
-
Decontaminate the Spill Area:
-
Clean the spill surface with a mild detergent solution and paper towels.
-
Place all used cleaning materials into the hazardous waste container.
-
-
Dispose of Contaminated Materials:
-
Seal the hazardous waste container securely.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date of the spill.
-
Store the container in a designated, secure area for hazardous waste pickup.
-
-
Decontaminate and Remove PPE:
-
Remove PPE in a way that avoids contaminating yourself.
-
Dispose of single-use PPE in the hazardous waste container. Reusable PPE should be thoroughly decontaminated according to manufacturer's instructions.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.
-
Report the Incident: Report the spill to the laboratory supervisor or safety officer, as per institutional policy.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for this compound waste disposal.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet (SDS) for the this compound product in use and adhere to all local, state, and federal regulations.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
